(24Rac)-Campesterol-d7
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C28H48O |
|---|---|
Molekulargewicht |
407.7 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methyl-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19?,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1/i1D3,2D3,18D |
InChI-Schlüssel |
SGNBVLSWZMBQTH-IMAWIAHVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C(C)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (24Rac)-Campesterol-d7: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(24Rac)-Campesterol-d7 is a deuterated form of campesterol, a common phytosterol found in various plants.[1] Its structural similarity to cholesterol makes it a valuable tool in biomedical and pharmaceutical research, particularly in studies involving cholesterol metabolism and absorption. The incorporation of seven deuterium atoms in its side chain provides a distinct mass shift, making it an excellent internal standard for quantitative analysis by mass spectrometry and a tracer for metabolic studies.[2] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed methodologies for its structure elucidation, and insights into its application in relevant biological pathways.
Chemical Properties
This compound is a white or off-white solid. Its fundamental chemical and physical properties are summarized in the table below. The presence of deuterium atoms increases its molecular weight compared to the non-labeled campesterol.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₁D₇O | [3] |
| Molecular Weight | 407.72 g/mol | [3] |
| Exact Mass | 407.414453372 Da | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like ethanol, methanol, and chloroform. | |
| Storage | Store at -20°C for long-term stability. |
Structure and Synthesis
The structure of this compound consists of a tetracyclic steroid core with a hydroxyl group at the C-3 position and a deuterated alkyl side chain at C-17. The "d7" designation indicates that seven hydrogen atoms on the terminal isopropyl group of the side chain have been replaced by deuterium. The "(24Rac)" indicates a racemic mixture at the C-24 position, meaning both the (24R) and (24S) epimers are present.
A general synthetic approach for preparing side-chain deuterated phytosterols involves the coupling of a deuterated synthon to a steroidal aldehyde.[4] For this compound, this would typically involve the synthesis of a deuterated isopropyl Grignard or a similar organometallic reagent, which is then reacted with a suitable steroidal ketone or aldehyde precursor to construct the deuterated side chain.
Structure Elucidation: Experimental Protocols
The definitive identification and structural confirmation of this compound rely on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and determine the fragmentation pattern of the molecule, which aids in confirming the location of the deuterium labels.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) is recommended.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation and Derivatization:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., hexane).
-
To enhance volatility and improve chromatographic separation, derivatize the hydroxyl group by converting it to a trimethylsilyl (TMS) ether. This can be achieved by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 60-70°C for 30 minutes.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of the derivatized sample in splitless mode.
-
Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/min, hold for 10 minutes.
-
Ramp to 300°C at 5°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan range of m/z 50-600.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Expected Results and Interpretation:
The mass spectrum of the TMS-derivatized this compound is expected to show a molecular ion peak ([M]⁺) at m/z 479, which is 7 mass units higher than the non-deuterated analogue. Key fragmentation patterns for sterols involve the loss of the TMS group, water, and characteristic cleavages of the steroid nucleus and side chain. The fragmentation of the deuterated side chain will show a corresponding mass shift, confirming the location of the deuterium labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide detailed information about the carbon-hydrogen framework of the molecule and to confirm the specific sites of deuteration.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better resolution of the complex steroid signals.
Experimental Protocol for ¹H and ¹³C NMR:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The absence or significant reduction of signals corresponding to the terminal isopropyl protons in the side chain (which typically appear as doublets around 0.8-0.9 ppm) will be indicative of deuteration at these positions.
-
The rest of the proton signals for the steroid nucleus and the remainder of the side chain should be consistent with the campesterol structure.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The signals for the deuterated carbons (C-26, C-27, and C-28) will be significantly broadened and may appear as multiplets due to carbon-deuterium coupling, or may be absent depending on the spectrometer setup. This provides direct evidence for the location of the deuterium labels.
-
Expected ¹H and ¹³C NMR Chemical Shifts:
The following table provides the expected chemical shifts for the key protons and carbons of the non-deuterated campesterol side chain in CDCl₃. For this compound, the signals for the deuterated positions will be absent or significantly altered in the respective spectra.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 21 | ~0.92 (d) | ~18.8 |
| 26 | ~0.85 (d) | ~19.8 |
| 27 | ~0.78 (d) | ~17.6 |
| 28 | ~0.80 (d) | ~15.4 |
Signaling Pathways and Biological Relevance
Campesterol, and by extension its deuterated analogue used in tracer studies, is involved in important biological pathways, primarily related to cholesterol metabolism and plant steroid hormone biosynthesis.
Cholesterol Absorption Pathway
Campesterol competes with cholesterol for absorption in the intestine.[5] Both sterols are incorporated into micelles and taken up by enterocytes via the Niemann-Pick C1-Like 1 (NPC1L1) transporter.[5] Inside the cell, they are packaged into chylomicrons for transport into the bloodstream. However, most of the absorbed plant sterols are actively pumped back into the intestinal lumen by the ATP-binding cassette transporters ABCG5 and ABCG8.[6] This competitive inhibition of cholesterol absorption is the basis for the cholesterol-lowering effect of phytosterols.
Brassinosteroid Biosynthesis Pathway
In plants, campesterol is a crucial precursor for the synthesis of brassinosteroids, a class of steroid hormones that regulate plant growth and development.[7] The biosynthetic pathway involves a series of hydroxylation and oxidation reactions to convert campesterol into the active brassinosteroid, brassinolide.
Conclusion
This compound is an indispensable tool for researchers in various scientific disciplines. Its well-defined chemical properties and the distinct mass difference from its endogenous counterpart allow for precise and accurate quantification in complex biological matrices. The experimental protocols outlined in this guide provide a robust framework for the structural verification and analysis of this and other deuterated sterols. Furthermore, understanding its role in key biological pathways, such as cholesterol absorption and brassinosteroid synthesis, is crucial for designing and interpreting studies in drug development, nutrition, and plant biology.
References
- 1. Manipulating brassinosteroid signaling pathway to genetically improve horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Campesterol | Instalab [instalab.com]
- 6. Comparison of the hepatic clearances of campesterol, sitosterol, and cholesterol in healthy subjects suggests that efflux transporters controlling intestinal sterol absorption also regulate biliary secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Biological Significance of Deuterated Campesterol in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of metabolic research, particularly in the study of cholesterol homeostasis, the use of stable isotope-labeled compounds has revolutionized our ability to trace and quantify metabolic fluxes in vivo. Among these, deuterated campesterol has emerged as a pivotal tool for elucidating the dynamics of intestinal cholesterol absorption and the broader pathways of sterol metabolism. This technical guide provides a comprehensive overview of the biological significance, experimental application, and data interpretation related to the use of deuterated campesterol in metabolic studies. By offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways, this document serves as a valuable resource for researchers, scientists, and drug development professionals in the field of lipid metabolism and cardiovascular disease.
Campesterol, a plant sterol structurally similar to cholesterol, is exclusively derived from dietary sources in humans.[1] Its absorption from the intestine utilizes the same transport machinery as cholesterol, primarily the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1][2] This shared pathway makes campesterol an excellent biomarker for cholesterol absorption.[3][4][5] When campesterol is labeled with deuterium, a stable, non-radioactive isotope of hydrogen, it becomes a powerful tracer that can be distinguished from its endogenous, unlabeled counterpart by mass spectrometry.[6][7] This allows for precise quantification of its absorption, distribution, and excretion, providing a direct window into the efficiency of intestinal sterol uptake and the effects of therapeutic interventions.[8][9]
The use of deuterium-labeled tracers offers significant advantages over traditional radioisotopes, primarily in terms of safety.[6][7] The absence of radioactivity makes these tracers suitable for use in a wider range of human subjects, including women of child-bearing age, and simplifies laboratory handling procedures.[6][7] Furthermore, the high sensitivity and specificity of modern mass spectrometry techniques enable the detection of minute quantities of deuterated campesterol and its metabolites, providing robust and reproducible data.[10]
Core Principles of Deuterated Campesterol Tracer Studies
Metabolic studies employing deuterated campesterol are founded on the tracer dilution principle. A known amount of deuterated campesterol is administered to a subject, and its appearance and distribution in various biological compartments (e.g., plasma, feces) are monitored over time. By measuring the ratio of labeled to unlabeled campesterol, researchers can calculate key kinetic parameters.
The primary application of deuterated campesterol is the measurement of fractional cholesterol absorption . Since both sterols compete for and share the same absorption pathway, the fractional absorption of deuterated campesterol provides a reliable surrogate for the fractional absorption of dietary and biliary cholesterol.[8] This is a critical parameter in understanding individual variations in cholesterol metabolism and the response to lipid-lowering therapies.
Data Presentation: Quantitative Insights from Deuterated Campesterol Studies
The use of deuterated campesterol has yielded valuable quantitative data on sterol absorption in various populations and under different physiological and pharmacological conditions. The following tables summarize key findings from studies that have utilized this powerful tracer methodology.
| Population/Condition | Tracer Used | Fractional Campesterol Absorption (%) | Fractional Cholesterol Absorption (%) | Reference |
| Healthy Volunteers | [6,7,7-2H3]campesterol | 16 ± 3 | 43 ± 3 | [3] |
| Patients with Phytosterolemia | [6,7,7-2H3]campesterol | 24 ± 4 | 53 ± 4 | [3] |
Table 1: Fractional Absorption of Campesterol and Cholesterol in Healthy Volunteers and Patients with Phytosterolemia. Data are presented as mean ± SD.
| Intervention | Effect on Sterol Absorption | Quantitative Change | Reference |
| Sitostanol Treatment (0.5 g t.i.d.) in Phytosterolemia Patients | Reduction in cholesterol absorption | 24% and 44% reduction in two patients | [3] |
| Ezetimibe Treatment (10mg) | Reduction in plasma campesterol | 24.3% reduction | [4] |
| Ezetimibe (10mg) and Simvastatin (20mg) Co-administration | Decrease in fractional cholesterol absorption | 59% decrease | [11] |
Table 2: Effects of Interventions on Sterol Absorption as Measured by or in conjunction with Deuterated Sterol Tracers.
| Parameter | Cholesterol | Campesterol | Sitosterol | Reference |
| Plasma Concentration (mg/dl) | 167.5 (50) | 0.50 (0.22) | 0.30 (0.10) | [12] |
| Biliary Secretion Rate (mg/h) | 47.7 (17.5) | 0.76 (0.54) | 1.23 (0.87) | [12] |
| Hepatic Clearance (dl/h) | 0.31 (0.18) | 2.11 (2.51) | 4.97 (4.70) | [12] |
Table 3: Comparative Hepatic Clearance of Cholesterol, Campesterol, and Sitosterol in Healthy Subjects. Data are presented as mean (SD).
Experimental Protocols
The successful implementation of metabolic studies with deuterated campesterol requires meticulous attention to detail in experimental design and execution. The following sections provide detailed methodologies for key aspects of these studies.
Synthesis of Deuterated Campesterol
A common method for the synthesis of deuterated sterols involves the introduction of deuterium at specific positions of the sterol molecule. For instance, [6,7,7-2H3]campesterol can be synthesized from a Δ(5)-sterol precursor. The process involves:
-
Preparation of the 6-oxo-3α,5α-cyclosteroid derivative of the starting sterol.
-
Base-catalyzed exchange in the presence of deuterium oxide (D2O) to introduce two deuterium atoms at the C-7 position.
-
Reduction of the 6-oxo group using sodium borodeuteride to introduce a third deuterium atom at the C-6 position.
-
Rearrangement of the resulting [6,7,7-2H3]6α-hydroxy-3α,5α-cyclosteroid to yield the desired [6,7,7-2H3]-Δ(5) sterol.
In Vivo Metabolic Study Protocol (Human)
This protocol outlines a typical design for a human study to measure fractional sterol absorption using deuterated campesterol.
1. Subject Preparation:
-
Subjects are typically admitted to a metabolic ward to ensure dietary control.
-
A constant diet with a known amount of cholesterol and plant sterols is provided for a set period before and during the study.
2. Tracer Administration:
-
A precisely weighed mixture of deuterated sterols, such as [6,7,7-2H3]campesterol, and a non-absorbable marker like [5,6,22,23-2H4]sitostanol or chromic oxide, is prepared.[3]
-
The tracer cocktail is solubilized in a suitable vehicle, such as vegetable oil, and administered orally to the subject, often with a standardized meal.[13]
3. Sample Collection:
-
Fecal Collection: All feces are collected for a defined period, typically from day 5 to day 7 after tracer administration, to allow for complete intestinal transit.[3] The collected samples are stored frozen at -20°C until analysis.[13]
-
Blood Collection: Blood samples are collected at specified time points to measure plasma concentrations of the deuterated tracer and other relevant biomarkers.
4. Sample Preparation for GC-MS Analysis:
Fecal Sample Preparation:
-
Feces are desiccated in a vacuum oven at 80°C overnight to determine the total dry weight.[13]
-
A known amount of the dried and powdered feces (e.g., ~100 mg) is placed in a glass tube.[13]
-
An internal standard (e.g., 5α-cholestane) is added to each tube.
-
The sample is saponified by adding 2 ml of 95% ethanol and 200 µl of 50% KOH and incubating at 60°C for 3 hours with periodic vortexing.[13]
-
Sterols are extracted by adding 2 ml of hexane, vortexing, adding 2 ml of water, vortexing again, and centrifuging to separate the phases.[13]
-
The upper hexane phase is transferred to a clean vial and the solvent is evaporated under a stream of nitrogen.[13]
-
The dried extract is resuspended in a small volume of hexane for GC-MS analysis.[13]
Plasma Sample Preparation:
-
A known volume of plasma (e.g., 200 µl) is mixed with deuterated internal standards.[14]
-
Lipids are extracted using a methanol:dichloromethane mixture.[14]
-
The extract is hydrolyzed using an alkaline solution to cleave sterol esters.[14]
-
Sterols are isolated using solid-phase extraction (SPE).[14]
-
The purified sterols are derivatized (e.g., silylated) to improve their volatility and chromatographic properties for GC-MS analysis.
5. GC-MS Analysis:
-
The prepared samples are injected into a gas chromatograph coupled to a mass spectrometer.
-
The GC separates the different sterols based on their retention times.
-
The MS detects and quantifies the different isotopologues of campesterol (unlabeled and deuterated) based on their mass-to-charge ratios.
-
Selected ion monitoring (SIM) is often used to enhance the sensitivity and specificity of the detection of the deuterated tracer.[7]
6. Calculation of Fractional Absorption:
-
The fractional absorption of campesterol is calculated from the intestinal disappearance of the deuterated tracer relative to the non-absorbable marker in the feces.[3]
-
The formula used is typically:
-
Fractional Absorption (%) = 100 * [1 - (Tracer in feces / Non-absorbable marker in feces) / (Tracer in dose / Non-absorbable marker in dose)]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological processes and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
Conclusion
The use of deuterated campesterol as a metabolic tracer represents a significant advancement in the study of cholesterol and plant sterol metabolism. Its safety, combined with the precision of modern analytical techniques, allows for detailed and reliable quantification of sterol absorption and kinetics in humans. This in-depth technical guide has provided a comprehensive overview of the biological significance, experimental methodologies, and data interpretation associated with deuterated campesterol studies. The presented quantitative data, detailed protocols, and visual diagrams of key pathways and workflows are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the design and implementation of future metabolic studies and contributing to the development of novel therapeutic strategies for managing dyslipidemia and cardiovascular disease.
References
- 1. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]
- 2. researchgate.net [researchgate.net]
- 3. Sterol absorption and sterol balance in phytosterolemia evaluated by deuterium-labeled sterols: effect of sitostanol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ezetimibe Effectively Reduces Plasma Plant Sterols in Patients With Sitosterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. Phytosterols Inhibit Side-Chain Oxysterol Mediated Activation of LXR in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of deuterated cholesterol and deuterated sitostanol for measurement of cholesterol absorption in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of ezetimibe on markers of synthesis and absorption of cholesterol in high-risk patients with elevated C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of an isotope dilution gas chromatography-mass spectrometry method for analysis of 7-oxygenated campesterol and sitosterol in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the hepatic clearances of campesterol, sitosterol, and cholesterol in healthy subjects suggests that efflux transporters controlling intestinal sterol absorption also regulate biliary secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of fecal neutral sterol(FNS) excretion and fractional cholesterol absorption(FCA) using the dua... [protocols.io]
- 14. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (24Rac)-Campesterol-d7: Isotopic Labeling, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (24Rac)-Campesterol-d7, a deuterium-labeled internal standard crucial for the accurate quantification of its non-labeled counterpart, campesterol. This document delves into its chemical properties, common applications, and detailed experimental protocols for its use in mass spectrometry-based analyses.
Introduction to this compound
This compound is a synthetic, stable isotope-labeled version of campesterol, a common phytosterol found in plants. The "d7" designation indicates that seven hydrogen atoms in the molecule have been replaced with deuterium, a heavy isotope of hydrogen. This mass difference allows it to be distinguished from endogenous campesterol by mass spectrometry, making it an ideal internal standard for quantitative studies. The "(24Rac)" prefix denotes a racemic mixture at the 24th carbon position, meaning it contains both the (24R) and (24S) epimers.
Its primary application lies in its use as a tracer and an internal standard for highly accurate quantification of campesterol and other related phytosterols in various biological matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]
Quantitative Data
The following tables summarize the typical quantitative data for this compound. It is important to note that these values may vary between different commercial suppliers and specific batches. Always refer to the certificate of analysis provided by the supplier for lot-specific data.
Table 1: General Properties
| Property | Value |
| Molecular Formula | C₂₈H₄₁D₇O |
| Molecular Weight | ~407.72 g/mol |
| CAS Number | 2483832-11-5 |
| Appearance | White to off-white solid |
Table 2: Purity and Isotopic Enrichment (Representative Values)
| Parameter | Specification |
| Chemical Purity (by HPLC) | ≥98% |
| Isotopic Purity | ≥99% deuterated forms (d1-d7) |
| Deuterium Incorporation | Predominantly d7 |
Signaling and Metabolic Pathways
Campesterol plays a significant role in several biological pathways, most notably in cholesterol metabolism and absorption. The diagram below illustrates a simplified overview of the campesterol biosynthesis pathway.
Caption: Simplified biosynthetic pathway of campesterol in plants.
Experimental Protocols
The following is a detailed methodology for the quantification of campesterol in a biological matrix (e.g., plasma or serum) using this compound as an internal standard, followed by GC-MS analysis.
Materials and Reagents
-
This compound solution (e.g., 1 mg/mL in ethanol)
-
Unlabeled campesterol standard
-
Hexane, Ethanol, Methanol (HPLC grade)
-
Potassium hydroxide (KOH)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Experimental Workflow
The general workflow for sample preparation and analysis is depicted below.
Caption: General workflow for campesterol quantification using an internal standard.
Detailed Procedure
-
Sample Preparation and Internal Standard Spiking:
-
To 100 µL of plasma or serum in a glass tube, add a known amount of this compound internal standard solution (e.g., 10 µg).
-
-
Saponification (Alkaline Hydrolysis):
-
Add 1 mL of 1 M ethanolic KOH to the sample.
-
Vortex the mixture and incubate at 60°C for 1 hour to hydrolyze the sterol esters.
-
Allow the sample to cool to room temperature.
-
-
Extraction:
-
Add 1 mL of deionized water and 3 mL of hexane to the tube.
-
Vortex vigorously for 2 minutes and then centrifuge at 2000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction step twice more, combining the hexane layers.
-
-
Evaporation:
-
Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ethers of the sterols.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Injector Temperature: 280°C
-
Oven Program: Start at 180°C, hold for 1 min, ramp to 280°C at 20°C/min, then to 300°C at 5°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor the characteristic ions for campesterol-TMS and campesterol-d7-TMS.
-
-
-
Quantification:
-
Prepare a calibration curve using known amounts of unlabeled campesterol standard and a fixed amount of the this compound internal standard, following the same preparation steps.
-
Calculate the ratio of the peak area of the analyte (campesterol) to the peak area of the internal standard (campesterol-d7) for both the samples and the calibrators.
-
Determine the concentration of campesterol in the samples by interpolating their peak area ratios on the calibration curve.
-
Conclusion
This compound is an indispensable tool for researchers in the fields of lipidomics, clinical chemistry, and drug development. Its use as an internal standard allows for the precise and accurate quantification of campesterol, which is vital for studies investigating cholesterol absorption, phytosterolemia, and the effects of dietary interventions. The methodologies outlined in this guide provide a robust framework for the successful implementation of this compound in laboratory settings.
References
The Pivotal Role of (24Rac)-Campesterol-d7 in Advancing Nutritional Science Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of nutritional science, the accurate quantification of phytosterols is paramount to understanding their impact on human health, particularly their well-documented cholesterol-lowering effects. (24Rac)-Campesterol-d7, a deuterium-labeled analog of the common phytosterol campesterol, has emerged as an indispensable tool in this field. Its primary application is as a tracer and a high-fidelity internal standard for quantitative analyses using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] The incorporation of stable isotopes provides a robust method for correcting analytical variability during sample preparation and analysis, thereby ensuring the precision and accuracy of phytosterol measurements in complex biological matrices. This technical guide delineates the critical role of this compound in nutritional research, providing detailed experimental protocols, quantitative performance data, and a visualization of the metabolic pathways it helps to elucidate.
Core Applications in Nutritional Science
This compound serves two principal functions in nutritional science research:
-
Internal Standard for Accurate Quantification: Due to its structural and chemical similarity to endogenous campesterol, this compound is an ideal internal standard. It co-elutes with the unlabeled analyte and experiences similar ionization efficiency and fragmentation patterns in the mass spectrometer. This allows for the precise quantification of campesterol and other phytosterols by correcting for losses during sample extraction and derivatization, as well as for variations in instrument response.
-
Tracer for Metabolic Studies: As a stable isotope-labeled tracer, this compound can be administered to subjects to study the bioavailability, absorption, distribution, metabolism, and excretion of dietary campesterol. By tracking the fate of the deuterated molecule, researchers can gain insights into the intricate mechanisms governing phytosterol handling in the body.
Quantitative Analysis of Phytosterols using this compound
The use of this compound as an internal standard is integral to validated analytical methods for phytosterol quantification in various biological samples, including plasma, serum, and tissues. These methods are crucial for clinical trials and nutritional studies investigating the efficacy of phytosterol-enriched foods and supplements.
Data Presentation: Method Validation Parameters
The following tables summarize the quantitative performance of analytical methods for phytosterol analysis, which are achievable through the use of deuterated internal standards like this compound.
Table 1: Linearity and Sensitivity of Phytosterol Analysis by Mass Spectrometry
| Analyte | Method | Linearity Range (µg/mL) | LLOQ (µg/mL) | LOD (µg/mL) | Reference |
| Campesterol | HPLC-DAD | 1.67 - 21.44 | 1.67 | 0.55 | [3] |
| Stigmasterol | HPLC-DAD | 1.83 - 23.33 | 1.83 | 0.61 | [3] |
| β-Sitosterol | HPLC-DAD | 2.05 - 26.25 | 2.05 | 0.68 | [3] |
| 24(S)-HC (plasma) | LC-MS/MS | 1 - 200 (ng/mL) | 1 (ng/mL) | - | [4] |
| 24(S)-HC (CSF) | LC-MS/MS | 0.025 - 5 (ng/mL) | 0.025 (ng/mL) | - | [4] |
| Phytosterols | FC-MS/MS | 0.05 - 50 | 0.05 | 0.005 - 0.05 | [5] |
Table 2: Precision and Recovery in Phytosterol Quantification
| Analyte | Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) | Reference |
| Campesterol | HPLC-DAD | < 2.93 | < 2.93 | 90.03 - 104.91 | [3] |
| Stigmasterol | HPLC-DAD | < 2.93 | < 2.93 | 90.03 - 104.91 | [3] |
| β-Sitosterol | HPLC-DAD | < 2.93 | < 2.93 | 90.03 - 104.91 | [3] |
| Various Sterols | GC-MS/MS | < 15 | < 15 | 88 - 117 | [6] |
Experimental Protocols
The accurate quantification of campesterol and other phytosterols from biological matrices requires a multi-step process. The following sections provide a detailed, composite methodology for the analysis of plasma phytosterols using this compound as an internal standard, adaptable for both GC-MS and LC-MS/MS platforms.
Experimental Workflow
Caption: General workflow for phytosterol analysis using an internal standard.
Detailed Methodologies
1. Sample Preparation
-
Internal Standard Spiking: To 100 µL of plasma or serum, add a known amount of this compound in a suitable solvent (e.g., ethanol) to achieve a final concentration appropriate for the analytical range of the instrument.
-
Saponification: Add 1 mL of 1 M ethanolic potassium hydroxide to the sample. Vortex thoroughly and incubate at 60°C for 1 hour to hydrolyze the sterol esters to free sterols.[6]
-
Liquid-Liquid Extraction: After cooling the sample to room temperature, add 1 mL of deionized water. Extract the non-saponifiable lipids (containing free sterols) by adding 3 mL of n-hexane, followed by vigorous vortexing for 1 minute and centrifugation (e.g., 1000 x g for 5 minutes) to separate the phases.[6]
-
Solvent Evaporation: Carefully transfer the upper organic layer (n-hexane) to a clean tube. Repeat the extraction two more times, combining the organic layers. Evaporate the pooled n-hexane to dryness under a gentle stream of nitrogen.
2. Derivatization (for GC-MS Analysis)
-
To render the sterols volatile for GC analysis, derivatization is necessary.
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.
-
Incubate the mixture at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.[6]
3. Instrumental Analysis
a) GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min, and hold for 10 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Monitored Ions: Specific m/z values for the TMS derivatives of campesterol and campesterol-d7.
-
b) LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of methanol and water with a small amount of formic acid or ammonium formate.[7]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[5][8]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for campesterol and campesterol-d7 would need to be optimized on the specific instrument. A common transition for phytosterols involves the loss of water from the protonated molecule [M+H-H₂O]⁺.[5]
-
4. Data Analysis and Quantification
-
The concentration of campesterol in the sample is determined by calculating the ratio of the peak area of the endogenous campesterol to the peak area of the this compound internal standard.
-
A calibration curve is constructed by analyzing a series of standards containing known concentrations of campesterol and a fixed concentration of the internal standard. The concentration of campesterol in the unknown samples is then interpolated from this calibration curve.
Signaling Pathways and Logical Relationships
Campesterol, due to its structural similarity to cholesterol, directly competes with it for intestinal absorption. This competitive inhibition is a key mechanism behind the cholesterol-lowering effect of phytosterols. The use of this compound as a tracer allows for the detailed investigation of this pathway.
Intestinal Sterol Absorption and Efflux
Caption: Competitive absorption of cholesterol and campesterol in the enterocyte.
This diagram illustrates the key players in intestinal sterol absorption. Both cholesterol and campesterol are incorporated into mixed micelles in the intestinal lumen and are taken up by the enterocyte via the Niemann-Pick C1-Like 1 (NPC1L1) transporter. Inside the cell, cholesterol is preferentially esterified by Acyl-CoA:cholesterol acyltransferase 2 (ACAT2) and packaged into chylomicrons for transport into the bloodstream. A significant portion of both cholesterol and, to a greater extent, plant sterols like campesterol, are actively pumped back into the intestinal lumen by the ATP-binding cassette transporters G5 and G8 (ABCG5/G8). This selective efflux mechanism is a primary reason for the lower bioavailability of phytosterols compared to cholesterol.
Conclusion
This compound is a cornerstone of modern nutritional research, enabling the accurate and precise quantification of phytosterols in biological systems. Its use as an internal standard in validated GC-MS and LC-MS/MS methods provides the high-quality data necessary for understanding the health effects of dietary phytosterols. Furthermore, as a tracer, it facilitates the elucidation of the metabolic pathways governing sterol absorption and metabolism. The methodologies and data presented in this guide underscore the indispensable role of this compound for researchers, scientists, and drug development professionals working to unravel the complex interplay between diet and human health.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Simultaneous determination three phytosterol compounds, campesterol, stigmasterol and daucosterol in Artemisia apiacea by high performance liquid chromatography-diode array ultraviolet/visible detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. harvest.usask.ca [harvest.usask.ca]
The Gold Standard Tracer: An In-Depth Technical Guide to (24Rac)-Campesterol-d7 in In Vivo Campesterol Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of (24Rac)-Campesterol-d7 as a stable isotope tracer for elucidating the complex in vivo metabolism of campesterol. By leveraging the power of deuterated tracers, researchers can accurately quantify key metabolic events, including intestinal absorption, biliary secretion, and hepatic clearance, offering invaluable insights for drug development and clinical research in the field of sterol metabolism and cardiovascular disease.
Introduction to Campesterol Metabolism and the Role of Tracers
Campesterol, a prominent plant sterol, shares structural similarity with cholesterol and competes with it for intestinal absorption. Understanding the metabolic fate of campesterol is crucial for evaluating its impact on cholesterol homeostasis and its potential as a therapeutic target. Stable isotope-labeled tracers, such as this compound, have emerged as the gold standard for in vivo metabolic studies. These tracers are non-radioactive and safe for human use, allowing for precise and direct measurement of metabolic fluxes.[1][2]
The use of deuterated campesterol enables researchers to distinguish the exogenously administered tracer from endogenous campesterol, facilitating the accurate quantification of its absorption and subsequent metabolic pathways. This approach overcomes the limitations of indirect methods and provides a dynamic view of sterol trafficking in the body.
Quantitative Data on Sterol Metabolism
The following tables summarize key quantitative data from studies investigating the metabolism of campesterol and other sterols, highlighting the differences in their absorption and clearance rates.
Table 1: Comparative Absorption Rates of Different Sterols in Humans
| Sterol | Absorption Rate (%) | Reference |
| Cholesterol | 40 - 60 | [3] |
| Campesterol | 9 - 18 | [3] |
| Sitosterol | 4 - 8 | [3] |
| Campestanol | 12.5 |
Table 2: Plasma Concentrations, Biliary Secretion, and Hepatic Clearance of Sterols in Healthy Subjects
| Sterol | Plasma Concentration (mg/dL, mean ± SD) | Biliary Secretion Rate (mg/h, mean ± SD) | Hepatic Clearance (dL/h, mean ± SD) | Reference |
| Cholesterol | 167.5 ± 50 | 47.7 ± 17.5 | 0.31 ± 0.18 | [3] |
| Campesterol | 0.50 ± 0.22 | 0.76 ± 0.54 | 2.11 ± 2.51 | [3] |
| Sitosterol | 0.30 ± 0.10 | 1.23 ± 0.87 | 4.97 ± 4.70 | [3] |
Experimental Protocols
This section details the methodologies for conducting in vivo studies using this compound as a tracer to investigate campesterol metabolism. The protocols are synthesized from established research practices.
Protocol for In Vivo Administration and Sampling
This protocol is based on a duodenal perfusion technique to quantify hepatic sterol output.
Materials:
-
This compound (or other deuterated sterols like 2,2,4,4,6-²H₅-campesterol)
-
Lecithin for solubilization
-
Liquid formula (ensure homogeneity)
-
Duodenal perfusion catheter
-
Infusion pump
-
Sample collection tubes (for bile and plasma)
-
Centrifuge
Procedure:
-
Tracer Preparation: Solubilize the deuterated campesterol in lecithin and mix it into a liquid formula. The mixture should be continuously stirred to ensure homogeneity. The exact infusion rates of the deuterated sterol should be determined for each subject.[3]
-
Subject Preparation: Subjects should fast overnight prior to the study. A duodenal perfusion catheter is inserted.
-
Stabilization Period: Allow a four-hour period for gallbladder contraction and stabilization of hepatic bile secretion.[3]
-
Tracer Infusion: Infuse the liquid formula containing the deuterated campesterol at a constant rate using an infusion pump.
-
Sample Collection:
-
Bile: Obtain hourly bile samples for five consecutive hours from the distal and proximal outlets of the duodenal catheter via continuous slow aspiration.[3]
-
Plasma: Collect blood samples at hourly intervals. Centrifuge the blood samples to separate the plasma.
-
-
Sample Storage: Store all bile and plasma samples at -20°C or lower until analysis.
Protocol for Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for the extraction, derivatization, and quantification of natural and deuterated sterols in plasma and bile samples.
Materials:
-
Internal standards (e.g., deuterated lathosterol, 5α-cholestane)
-
Organic solvents (e.g., methanol, dichloromethane, n-hexane)
-
Potassium hydroxide (KOH) for hydrolysis
-
Solid-phase extraction (SPE) cartridges
-
Derivatization reagent (e.g., N-methyl-N-trimethylsilyl-trifluoroacetamide - MSTFA)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
Thaw plasma or bile samples.
-
To a known volume of the sample (e.g., 200 µL of plasma), add a precise amount of the deuterated internal standard(s).[4]
-
-
Lipid Extraction and Hydrolysis:
-
Sterol Extraction:
-
Extract the free sterols from the hydrolyzed sample using a liquid-liquid extraction with n-hexane.[5]
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Use an SPE cartridge to isolate the sterols and remove interfering substances.[4]
-
-
Derivatization:
-
Evaporate the solvent under a stream of nitrogen.
-
Add a derivatization reagent such as MSTFA to the dried extract and heat to form trimethylsilyl (TMS) ethers of the sterols. This step increases the volatility of the sterols for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a capillary column suitable for sterol separation.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the specific ions for the natural and deuterated sterols. For example, for natural and deuterated campesterol, the molecular ions (M⁺) at m/z 472 and m/z 477 (for a +5 deuterium label) can be traced.
-
-
Quantification:
-
Calculate the concentration of the natural and deuterated sterols by comparing the peak areas of their respective ions to the peak area of the internal standard. The ratio of the deuterated tracer to the endogenous compound is used to determine metabolic parameters.
-
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and processes involved in campesterol metabolism studies.
Signaling Pathway of Intestinal Sterol Absorption and Efflux
Caption: Intestinal absorption and efflux of dietary sterols.
Experimental Workflow for In Vivo Campesterol-d7 Tracer Study
Caption: Workflow for a deuterated campesterol tracer study.
Conclusion
The use of this compound as a tracer provides a powerful and precise tool for investigating the in vivo metabolism of campesterol in humans. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust metabolic studies. By applying these methodologies, a deeper understanding of sterol transport and its implications for human health can be achieved, ultimately paving the way for novel therapeutic interventions.
References
- 1. Human cholesterol synthesis measurement using deuterated water. Theoretical and procedural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of deuterated water for measurement of short-term cholesterol synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the hepatic clearances of campesterol, sitosterol, and cholesterol in healthy subjects suggests that efflux transporters controlling intestinal sterol absorption also regulate biliary secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling (24Rac)-Campesterol-d7: A Technical Guide to Its Commercial Availability and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (24Rac)-Campesterol-d7, a deuterated form of the common plant sterol campesterol. This document covers its commercial availability and explores a plausible synthetic route for its preparation, addressing the increasing interest in deuterated compounds for various research applications, including metabolic studies and as internal standards in mass spectrometry-based analyses.
Commercial Availability
This compound is commercially available from a number of specialized chemical suppliers. Researchers can obtain this compound for research and development purposes. Below is a summary of known suppliers and their product information.
| Supplier | Product Name | Catalog Number | Purity | Availability |
| MedChemExpress | This compound | HY-N1459S | >98% | In Stock |
| Alchimica | This compound | R02AP5T | Not specified | In Stock |
| MyBioSource | Campesterol D7 Biochemical | MBS668705 | Not specified | In Stock |
| PubChem | This compound | CID 71314484 | Not specified | Lists various vendors |
Synthesis of this compound
While specific proprietary synthesis methods for commercially available this compound are not publicly disclosed, a feasible synthetic strategy can be devised based on established methods for the synthesis of deuterated sterol side chains. The IUPAC name for this compound is (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methyl-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[1]. This indicates that the seven deuterium atoms are located on the terminal isopropyl group of the side chain.
A logical and efficient approach to introduce this deuterated moiety is through a Wittig reaction, a powerful method for alkene synthesis from aldehydes or ketones and phosphonium ylides. This strategy involves the preparation of a deuterated phosphonium salt corresponding to the desired side chain, which is then reacted with a suitable sterol precursor containing a C-22 aldehyde.
Proposed Synthetic Pathway
The proposed synthesis can be broken down into two main stages: the preparation of the deuterated side-chain synthon and its subsequent coupling to the sterol core, followed by reduction.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed, plausible experimental protocols for the key steps in the proposed synthesis. These are based on analogous reactions reported in the literature for the synthesis of other deuterated sterols.
Stage 1: Synthesis of the Deuterated Side-Chain Synthon
-
Preparation of d7-Isopropyl Alcohol: Hexadeuterioacetone is reacted with methylmagnesium iodide in diethyl ether, followed by aqueous workup to yield d7-isopropyl alcohol.
-
Preparation of d7-Isopropyl Bromide: The d7-isopropyl alcohol is treated with phosphorus tribromide to afford d7-isopropyl bromide.
-
Preparation of 1-Bromo-3-methyl-d7-butane: The d7-isopropyl bromide is converted to the corresponding Grignard reagent by reaction with magnesium turnings in diethyl ether. This Grignard reagent is then reacted with ethylene oxide to give 3-methyl-d7-butanol, which is subsequently treated with hydrobromic acid to yield 1-bromo-3-methyl-d7-butane.
-
Preparation of d7-Isocaproyltriphenylphosphonium Bromide: 1-Bromo-3-methyl-d7-butane is heated with triphenylphosphine in toluene to produce the desired d7-isocaproyltriphenylphosphonium bromide.
Stage 2: Coupling and Final Product Formation
-
Preparation of 3β-acetoxy-bisnor-5-cholen-22-al from Stigmasterol: Stigmasterol is first protected as its acetate by reaction with acetic anhydride in pyridine. The protected stigmasterol is then subjected to ozonolysis in a mixture of dichloromethane and methanol, followed by a reductive workup with zinc dust and acetic acid to cleave the C22-C23 double bond and yield the C-22 aldehyde.
-
Wittig Reaction: The d7-isocaproyltriphenylphosphonium bromide is treated with a strong base such as n-butyllithium in tetrahydrofuran (THF) at low temperature to generate the corresponding ylide. The C-22 aldehyde is then added to the ylide solution, and the reaction mixture is allowed to warm to room temperature to effect the Wittig coupling, forming the deuterated campesterol precursor with a double bond in the side chain.
-
Reduction and Deprotection: The unsaturated side chain of the deuterated campesterol precursor is reduced by catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst. Finally, the acetate protecting group at the 3β-position is removed by saponification with potassium hydroxide in methanol to yield this compound. The racemic nature at the C-24 position is a typical outcome of this type of synthesis.
Quantitative Data
The following table summarizes expected yields for each step of the proposed synthesis, based on literature values for similar transformations.
| Step | Transformation | Starting Material | Product | Expected Yield (%) |
| 1.1 | Grignard Reaction | Hexadeuterioacetone | d7-Isopropyl Alcohol | 85-95 |
| 1.2 | Bromination | d7-Isopropyl Alcohol | d7-Isopropyl Bromide | 80-90 |
| 1.3 | Grignard and Bromination | d7-Isopropyl Bromide | 1-Bromo-3-methyl-d7-butane | 60-70 (over 3 steps) |
| 1.4 | Phosphonium Salt Formation | 1-Bromo-3-methyl-d7-butane | d7-Isocaproyltriphenylphosphonium Bromide | >90 |
| 2.1 | Ozonolysis | Stigmasterol Acetate | 3β-acetoxy-bisnor-5-cholen-22-al | 70-80 |
| 2.2 | Wittig Reaction | 3β-acetoxy-bisnor-5-cholen-22-al | d7-Campesterol Precursor Acetate | 50-70 |
| 2.3 | Hydrogenation & Deprotection | d7-Campesterol Precursor Acetate | This compound | >90 |
Logical Relationships in the Synthetic Strategy
The synthesis of this compound is a multi-step process that relies on a convergent approach. The key logical steps are outlined in the diagram below.
Caption: Logical workflow for the synthesis of this compound.
This guide provides a comprehensive overview for researchers and professionals in the field of drug development and metabolic research. The commercial availability of this compound offers a direct route for its acquisition, while the outlined synthetic pathway provides a solid foundation for its laboratory-scale preparation.
References
An In-depth Technical Guide to Phytosterol Analysis Using Stable Isotope Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the quantification of phytosterols, with a special focus on the use of stable isotope-labeled internal standards. Accurate and precise measurement of phytosterols is critical for understanding their metabolic effects, verifying the composition of functional foods, and conducting clinical research. The use of stable isotope dilution mass spectrometry is the gold standard for this purpose, offering unparalleled accuracy by correcting for analyte loss during sample preparation and instrumental analysis.
Phytosterol Metabolism and Cholesterol Interaction
Phytosterols are plant-derived sterols structurally similar to cholesterol.[1] Their primary mechanism of action in humans is the reduction of intestinal cholesterol absorption.[2] This occurs through several key processes within the intestine:
-
Micellar Competition: In the intestinal lumen, phytosterols compete with cholesterol for incorporation into mixed micelles, which are essential for transport to the intestinal cells (enterocytes).[3][4] This displacement reduces the amount of cholesterol available for absorption.[1]
-
Transporter Regulation: The uptake of sterols from micelles into enterocytes is facilitated by the Niemann-Pick C1-Like 1 (NPC1L1) transporter.[3][4][5] Phytosterols compete with cholesterol for this transporter.
-
Active Efflux: Once inside the enterocyte, both cholesterol and phytosterols can be actively pumped back into the intestinal lumen by the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8.[3][4][5] This efflux process is significantly more efficient for phytosterols than for cholesterol, resulting in very low systemic absorption of phytosterols (less than 5%) compared to cholesterol (50-60%).[5]
-
Esterification and Chylomicron Assembly: Within the enterocyte, sterols are esterified by the enzyme ACAT2 before being packaged into chylomicrons for transport into the circulation.[4] Phytosterols are poor substrates for ACAT2, further limiting their entry into the bloodstream.[6]
The net effect is a reduction in the amount of dietary and biliary cholesterol absorbed, which in turn leads to lower levels of LDL-cholesterol in the blood.[2][3]
Caption: Cholesterol and phytosterol absorption pathway in the intestinal enterocyte.
Analytical Workflow Using Stable Isotope Dilution
The quantitative analysis of phytosterols is a multi-step process. The Isotope Dilution Mass Spectrometry (IDMS) approach involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., deuterium- or ¹³C-labeled phytosterol) at the very beginning of the sample preparation.[7][8] This internal standard behaves identically to the endogenous analyte throughout extraction, purification, derivatization, and injection, allowing for precise correction of any sample loss.
The general workflow is as follows:
Caption: General experimental workflow for phytosterol analysis by ID-GC-MS.
Detailed Experimental Protocols
The following are generalized protocols synthesized from established methods for the analysis of phytosterols in plasma and food matrices.[9][10][11][12]
Protocol 3.1: Analysis of Phytosterols in Human Plasma
-
Sample Preparation and Internal Standard Spiking:
-
Pipette 100-500 µL of plasma or serum into a glass tube with a PTFE-lined screw cap.
-
Add a known amount of the stable isotope-labeled internal standard solution (e.g., deuterium-labeled β-sitosterol, campesterol in ethanol). The amount should be chosen to be close to the expected endogenous concentration of the analytes.
-
Add an antioxidant such as Butylated Hydroxytoluene (BHT) to prevent auto-oxidation during sample workup.[8]
-
-
Saponification (Alkaline Hydrolysis):
-
Extraction of Free Sterols (Unsaponifiables):
-
Add 1 mL of deionized water to the tube.
-
Perform liquid-liquid extraction by adding 3-5 mL of n-hexane, vortexing for 2 minutes, and centrifuging to separate the phases.[11]
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction step two more times, combining the hexane extracts.
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 40-50°C.
-
-
Derivatization:
-
To the dried residue, add 50-100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9][11][13]
-
Add 50-100 µL of a solvent like anhydrous pyridine or hexane.
-
Seal the tube tightly and heat at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) ether derivatives.[9]
-
Cool to room temperature before injection.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography (GC): Use a capillary column such as a poly(5% diphenyl/95% dimethylsiloxane) (e.g., Equity-5, DB-5ms).[9] A typical temperature program would start at 150°C, hold for 1-2 minutes, then ramp at 10-25°C/min to a final temperature of 300-320°C and hold for 5-10 minutes.[14]
-
Mass Spectrometry (MS): Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[10][11][15] Monitor characteristic ions for the TMS derivatives of each target phytosterol and its corresponding stable isotope-labeled internal standard.
-
Protocol 3.2: Analysis of Phytosterols in an Oil/Fat Matrix
-
Sample Preparation and Internal Standard Spiking:
-
Accurately weigh 50-250 mg of the oil or melted fat into a glass tube.
-
Add the stable isotope-labeled internal standard solution and an antioxidant (BHT).
-
-
Saponification:
-
Add 3-5 mL of 2 M ethanolic KOH.[12]
-
Heat the mixture under reflux at 80-90°C for 60 minutes, or until the solution is clear, indicating complete saponification.
-
Cool to room temperature.
-
-
Extraction of Unsaponifiables:
-
Add an equal volume of water to the saponified mixture.
-
Extract the unsaponifiable fraction three times with 5-10 mL of diethyl ether or n-hexane.[9]
-
Wash the combined organic extracts with water until neutral pH is achieved (to remove excess alkali).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness under nitrogen.
-
-
Derivatization and GC-MS Analysis:
-
Follow steps 4 and 5 from Protocol 3.1. The resulting residue can be derivatized and analyzed under the same GC-MS conditions.
-
Quantitative Data and Method Performance
The use of stable isotope dilution GC-MS provides excellent analytical performance. The tables below summarize typical validation parameters reported in the literature for phytosterol analysis.
Table 1: Summary of Method Validation Parameters for Phytosterol Analysis
| Analyte(s) | Matrix | Method | LOD / LOQ | Recovery (%) | Precision (CV%) | Reference(s) |
| Campesterol, Stigmasterol, β-Sitosterol | Cooked/Baked Foods | GC-MS | LOD: <0.24 mg/kg | 81 - 105.1 | <10% (within & between-day) | [16] |
| Multiple Sterols | Human Plasma | GC-MS/MS | LOQ in pg/mL range | 88 - 117 | <15% (intra- & inter-assay) | [11] |
| β-Sitosterol, Campesterol, etc. | Human Plasma | GC-MS (SIM) | - | 76 - 101 | <10% (within & between-day) | [10][17] |
| 7-oxygenated phytosterols | Human Serum | ID-GC-MS | LOQ: 23 pg/mL (7α-OH-Camp) | 92 - 115 | ≤10% | [8] |
| Minor Phytosterols (Lophenol, etc.) | Aloe Vera Gel | LC-MS/MS | LOQ: 2.3-4.1 ng/mL | 95 - 105 | Intra: 2.6-6.4%, Inter: 3.8-7.3% | [18] |
Table 2: Human Sterol Absorption Measured Using Deuterium-Labeled Standards
This table presents data from a study where the absorption of different sterols was measured in healthy volunteers and patients with phytosterolemia using deuterium-labeled tracers.[19]
| Sterol | Absorption in Healthy Volunteers (Mean ± SD) | Absorption in Phytosterolemia Patients (Mean ± SD) |
| Cholesterol | 43 ± 3% | 53 ± 4% |
| Campesterol | 16 ± 3% | 24 ± 4% |
| Sitosterol | 5 ± 1% | 16 ± 1% |
Data sourced from Salen et al. (1989).[19]
Conclusion
The analysis of phytosterols using stable isotope-labeled standards coupled with GC-MS is a robust, sensitive, and highly accurate methodology. It is the preferred method for applications demanding high-quality quantitative data, such as in clinical trials, metabolic studies, and the quality control of functional foods. The detailed protocols and workflow provided in this guide offer a solid foundation for researchers and scientists to establish and validate phytosterol analysis in their laboratories, ensuring data of the highest integrity for drug development and nutritional science.
References
- 1. researchgate.net [researchgate.net]
- 2. Health interest of cholesterol and phytosterols and their contribution to one health approach: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytosterols | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an isotope dilution gas chromatography-mass spectrometry method for analysis of 7-oxygenated campesterol and sitosterol in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Simultaneous determination of plasmatic phytosterols and cholesterol precursors using gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. myfoodresearch.com [myfoodresearch.com]
- 15. GC/EI-MS method for the determination of phytosterols in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of methodologies for the quantification of phytosterols and phytosterol oxidation products in cooked and baked food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Sterol absorption and sterol balance in phytosterolemia evaluated by deuterium-labeled sterols: effect of sitostanol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Precision Quantification of Campesterol Using (24Rac)-Campesterol-d7 Internal Standard by LC-MS/MS
Objective: To provide a detailed protocol for the accurate and precise quantification of campesterol in various biological and food matrices using (24Rac)-Campesterol-d7 as a stable isotope-labeled internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: Phytosterols, such as campesterol, are plant-derived sterols with significant interest in clinical research and the food industry due to their cholesterol-lowering properties. Accurate quantification of these compounds is crucial but can be challenging due to sample complexity and analytical variability. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis.[1] This method relies on the principle of isotope dilution mass spectrometry, where a known amount of the deuterated standard is added to the sample at the beginning of the preparation process.[1][2] Because the internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar extraction inefficiencies and matrix-induced ion suppression or enhancement, allowing for highly accurate correction and precise quantification.[3][4]
Principle: The protocol employs a saponification step to hydrolyze sterol esters into their free sterol form. This is followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the sterols from the sample matrix. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the endogenous campesterol to the this compound internal standard and plotting this against a calibration curve.
Detailed Experimental Protocol
This protocol is intended as a comprehensive guide. Researchers should perform internal validation for their specific matrix and instrumentation.
1. Materials and Reagents
-
Standards: this compound, Campesterol, β-Sitosterol, Stigmasterol, Brassicasterol (analytical grade)
-
Solvents: Methanol, Acetonitrile, Isopropanol, Hexane, Chloroform, Toluene (all HPLC or LC-MS grade)
-
Reagents: Potassium Hydroxide (KOH), Acetic Acid, Formic Acid, Ammonium Acetate, Purified Water (Milli-Q or equivalent)
-
Labware: Glass conical centrifuge tubes with screw caps, autosampler vials with inserts, volumetric flasks, pipettes.
2. Standard Solution Preparation
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol or toluene to achieve a 1 mg/mL concentration. Store at -20°C.
-
IS Working Solution (e.g., 100 ng/mL): Perform serial dilutions of the IS stock solution with methanol to reach the desired final concentration for spiking. The optimal concentration should be determined based on the expected endogenous analyte levels.
-
Calibration Standards: Prepare a stock solution of native campesterol (and other phytosterols) at 1 mg/mL in methanol. Perform serial dilutions to create a series of calibration standards ranging from approximately 0.5 ng/mL to 1000 ng/mL. Each calibration standard must be fortified with the IS working solution at the same concentration used for the unknown samples.
3. Sample Preparation The initial sample preparation steps, particularly saponification and extraction, are critical for accurate results. The internal standard must be added before any extraction steps to account for procedural losses.[2]
-
Step 1: Aliquoting and Spiking
-
For liquid samples (e.g., plasma, serum, edible oil), aliquot a precise volume or weight (e.g., 100 µL or 100 mg) into a 15 mL glass screw-cap tube.
-
For solid samples (e.g., ground health supplement pills, food homogenates), use a precise weight.
-
Add a known volume of the this compound IS working solution to each sample, calibrator, and quality control (QC) sample.
-
-
Step 2: Saponification (Hydrolysis)
-
Step 3: Extraction
-
Cool the samples to room temperature.
-
Neutralize the solution, for example, by adding an equal volume of 2M acetic acid.[5]
-
Add 5 mL of hexane to the tube, vortex vigorously for 1 minute, and centrifuge at ~3000 x g for 10 minutes to separate the layers.[5][7][8]
-
Carefully transfer the upper organic (hexane) layer to a clean glass tube.
-
Repeat the extraction twice more, pooling all organic extracts.[5]
-
Alternative Extraction: A Bligh-Dyer extraction using a chloroform:methanol mixture can also be employed.[2][9]
-
-
Step 4: Drydown and Reconstitution
-
Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen at approximately 35-40°C.[2][5]
-
Reconstitute the dried extract in a known volume (e.g., 200 µL) of a solvent compatible with the LC mobile phase (e.g., 95% methanol or acetonitrile/methanol 50:50 v/v).[2][5]
-
Vortex and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Workflow Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. texilajournal.com [texilajournal.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of an LC-MS/MS method for the quantitation of phytosterols derived from Aloe vera gel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Campesterol in Human Plasma by GC-MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of campesterol in human plasma. The method utilizes (24Rac)-Campesterol-d7 as an internal standard to ensure high accuracy and precision. Sample preparation involves alkaline saponification to release esterified sterols, followed by liquid-liquid extraction and derivatization to form trimethylsilyl (TMS) ethers. The TMS-derivatized sterols are then analyzed by GC-MS in selected ion monitoring (SIM) mode. This method is suitable for clinical research and drug development applications where accurate measurement of campesterol is required.
Introduction
Campesterol is a phytosterol (plant sterol) that is structurally similar to cholesterol. Its concentration in human plasma is an indicator of intestinal cholesterol absorption.[1] Accurate and precise quantification of campesterol is crucial for studies investigating lipid metabolism, cardiovascular disease risk, and the efficacy of cholesterol-lowering therapies. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of sterols due to its high sensitivity and selectivity.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it effectively corrects for variations during sample preparation and analysis.[4] This application note provides a detailed protocol for the quantification of campesterol in human plasma using GC-MS with this compound.
Experimental Protocols
Materials and Reagents
-
Campesterol standard (Sigma-Aldrich)
-
This compound internal standard (Avantor)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
n-Hexane, GC grade
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Supelco)
-
Human plasma (BioIVT)
-
Deionized water
-
Nitrogen gas, high purity
Equipment
-
Gas chromatograph with a mass selective detector (e.g., Agilent 7890B GC with 5977B MSD)
-
Autosampler
-
DB-5ms Ultra Inert capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
-
Centrifuge
-
Heating block or water bath
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
-
Glass centrifuge tubes with screw caps
Sample Preparation
-
Aliquoting and Spiking: To a 1.5 mL glass centrifuge tube, add 100 µL of human plasma. Spike with 10 µL of this compound internal standard solution (10 µg/mL in ethanol).
-
Saponification: Add 1 mL of 1 M ethanolic KOH.[5][6] Vortex for 30 seconds and incubate at 60°C for 1 hour to hydrolyze the steryl esters.[2]
-
Extraction: After cooling to room temperature, add 1 mL of deionized water and 2 mL of n-hexane. Vortex vigorously for 2 minutes and centrifuge at 3000 rpm for 5 minutes.[5]
-
Solvent Evaporation: Carefully transfer the upper n-hexane layer to a clean glass tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.[2][6] Cap the tube tightly and heat at 70°C for 1 hour to form the trimethylsilyl (TMS) ethers.
GC-MS Analysis
-
GC Conditions:
-
Injector: Splitless mode, 280°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 180°C, hold for 1 minute, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
-
MS Conditions:
Calibration and Quantification
Prepare a series of calibration standards by spiking known amounts of campesterol standard into a surrogate matrix (e.g., steroid-free serum) and adding a constant amount of the this compound internal standard. Process the calibration standards alongside the plasma samples. Construct a calibration curve by plotting the peak area ratio of campesterol to the internal standard against the concentration of campesterol. The concentration of campesterol in the plasma samples can then be determined from this calibration curve.
Data Presentation
The following table summarizes the quantitative performance of the method.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery (%) | 95 - 105% |
Experimental Workflow Diagram
References
- 1. First international descriptive and interventional survey for cholesterol and non-cholesterol sterol determination by gas- and liquid-chromatography–Urgent need for harmonisation of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Campesterol, Stigmasterol, and Beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Sterol Analysis using (24Rac)-Campesterol-d7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of sterols in biological matrices using (24Rac)-Campesterol-d7 as an internal standard. The methodologies described leverage the precision of isotope dilution mass spectrometry (IDMS), a gold standard technique for sterol quantification.[1] The protocols are suitable for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) platforms.
This compound is a deuterium-labeled form of campesterol, a common plant sterol.[2][3][4] Its use as an internal standard is critical for accurate quantification as it corrects for analyte loss during the extensive sample preparation process and variations in instrument response.[5]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a highly accurate analytical method that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the sample preparation process.[1][6] This "isotopic spike" serves as an internal standard that behaves chemically and physically identically to the endogenous analyte throughout extraction, derivatization, and chromatographic separation. Because the mass spectrometer can differentiate between the native and the labeled sterol based on their mass difference, any variations in the analytical process affect both compounds equally, allowing for highly precise and accurate quantification.[5]
Experimental Protocols
Sample Preparation: Extraction of Sterols from Biological Matrices
The choice of extraction method depends on the sample matrix. The modified Bligh & Dyer and Folch methods are two of the most common and effective techniques for extracting lipids, including sterols, from biological samples.[7][8]
Protocol 2.1.1: Modified Bligh & Dyer Extraction
This method is suitable for a wide range of biological samples, including cells and tissues.[6][9][10]
Materials:
-
Homogenizer
-
Glass centrifuge tubes with Teflon-lined caps
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS)
-
This compound internal standard solution (in a suitable organic solvent like ethanol or methanol)
-
Nitrogen gas evaporator
Procedure:
-
Homogenization: Homogenize the tissue sample in PBS. For cultured cells, they can be resuspended directly in PBS.
-
Internal Standard Spiking: To the homogenate, add a known amount of this compound internal standard solution. The amount should be optimized based on the expected concentration of campesterol in the sample.
-
Lipid Extraction:
-
Add chloroform:methanol (1:2, v/v) to the sample.
-
Vortex thoroughly for 10-15 seconds.
-
Add chloroform and PBS to create a biphasic system.
-
Vortex again and centrifuge to separate the layers.[6]
-
-
Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, into a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at approximately 35°C.[6] The dried lipid extract is now ready for saponification and/or derivatization.
Protocol 2.1.2: Saponification (Alkaline Hydrolysis)
Saponification is employed to cleave fatty acid esters from sterols, allowing for the analysis of total sterol content.[7] This step also helps to reduce sample complexity by degrading other lipid classes like triglycerides.[7]
Materials:
-
Methanolic potassium hydroxide (KOH) solution (e.g., 2N)
-
Hexane
-
Water bath or heating block
Procedure:
-
Reconstitute the dried lipid extract in a small volume of the methanolic KOH solution.
-
Incubate at room temperature or elevated temperatures (e.g., 60°C) for 1-2 hours.[7]
-
After incubation, allow the sample to cool to room temperature.
-
Add water and hexane to the tube, vortex, and centrifuge to separate the layers.
-
Collect the upper hexane layer containing the non-saponifiable lipids (including the sterols).
-
Repeat the hexane extraction to ensure complete recovery.
-
Combine the hexane extracts and wash with water to remove any residual base.
-
Dry the final hexane extract under a stream of nitrogen.
Derivatization for GC-MS Analysis
Sterols are not inherently volatile and require derivatization to increase their volatility and thermal stability for GC-MS analysis.[11] The most common method is silylation to form trimethylsilyl (TMS) ethers.[12]
Protocol 2.2.1: Silylation
Materials:
-
Anhydrous pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
Procedure:
-
Ensure the dried sterol extract is completely free of moisture.[13]
-
Add anhydrous pyridine and BSTFA with 1% TMCS to the dried extract.[11]
-
Cap the vial tightly and heat at 60-70°C for at least 1 hour to ensure complete derivatization.[13][14]
-
After cooling, the sample can be directly injected into the GC-MS or diluted with hexane.
Instrumental Analysis
GC-MS Analysis
Typical GC-MS Parameters:
-
Injector: Splitless or split injection at 250-300°C.[14]
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a lower temperature and ramp up to around 300°C to ensure good separation of sterols.
-
Ion Source: Electron Ionization (EI) at 70 eV.[14]
-
Mass Analyzer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for campesterol and this compound.
LC-MS Analysis
LC-MS offers an alternative to GC-MS and does not typically require derivatization.[1]
Typical LC-MS Parameters:
-
Mobile Phase: A gradient of methanol and water containing a modifier like ammonium acetate.[8][9][10]
-
Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.
-
Mass Analyzer: Operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[8][9][10]
Data Presentation
Quantitative data from sterol analysis should be presented in a clear and organized manner. The following tables provide a template for summarizing key validation parameters.
Table 1: Method Validation Parameters for Sterol Analysis by IDMS
| Parameter | GC-MS | LC-MS/MS | Acceptance Criteria |
| Limit of Detection (LOD) | 7 pg/mL (for 7α-hydroxy-campesterol)[15] | 8.0 - 202.0 pg/mL (for various oxysterols)[16] | S/N > 3 |
| Limit of Quantification (LOQ) | 23 pg/mL (for 7α-hydroxy-campesterol)[15] | 28.0 - 674 pg/mL (for various oxysterols)[16] | S/N > 10 |
| Linearity (R²) | > 0.99 | > 0.99 | R² > 0.99 |
| Precision (CV %) | ≤ 10%[15] | Within-day: 2.1-10.8%, Between-day: 2.3-12.1%[16] | < 15% |
| Recovery (%) | 92 - 115%[15] | 91.9 - 118.1%[16] | 85 - 115% |
Table 2: Sample Quantitative Results for Campesterol
| Sample ID | Matrix | Campesterol Concentration (ng/mL) | This compound Recovery (%) |
| Control 1 | Serum | Example: 5.2 | Example: 95 |
| Treated 1 | Serum | Example: 15.8 | Example: 93 |
| Control 2 | Tissue | Example: 25.1 µg/g | Example: 91 |
| Treated 2 | Tissue | Example: 55.7 µg/g | Example: 96 |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 11. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 12. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aocs.org [aocs.org]
- 15. Validation of an isotope dilution gas chromatography-mass spectrometry method for analysis of 7-oxygenated campesterol and sitosterol in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation of an isotope dilution gas chromatography-mass spectrometry method for combined analysis of oxysterols and oxyphytosterols in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (24Rac)-Campesterol-d7 in Food Matrix Analysis
Application Note
Introduction
Phytosterols, such as campesterol, are naturally occurring compounds in plants and are structurally similar to cholesterol. Their consumption has been linked to the reduction of serum LDL cholesterol levels, which has led to a growing interest in their quantification in various food products. Accurate determination of campesterol content is crucial for nutritional labeling, quality control of functional foods, and dietary intake studies. (24Rac)-Campesterol-d7 is a deuterium-labeled analog of campesterol, which serves as an ideal internal standard for quantitative analysis.[1] Its use in methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) significantly improves the accuracy and precision of campesterol quantification by correcting for analyte losses during sample preparation and instrumental analysis.[2]
Principle of Use
This compound is chemically identical to campesterol, except that seven hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a mass shift of 7 Da, allowing it to be distinguished from the native campesterol by a mass spectrometer, while exhibiting nearly identical chemical and physical properties (e.g., extraction efficiency, derivatization reactivity, and chromatographic retention time).
By adding a known amount of this compound to the sample at the beginning of the analytical process, the ratio of the endogenous campesterol peak area to the internal standard peak area can be used to calculate the exact concentration of campesterol in the original sample. This ratiometric measurement corrects for variations in sample extraction, cleanup, and injection volume, leading to highly reliable quantitative results.[3]
Applications in Food Matrices
This internal standard is applicable for the analysis of campesterol in a wide variety of food matrices, including:
-
Nuts and Seeds[7]
Experimental Protocols
Two primary analytical techniques are employed for the quantification of campesterol in food matrices using this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: GC-MS Analysis of Campesterol
Gas chromatography is a widely used and robust method for phytosterol analysis.[3] It often requires a derivatization step to increase the volatility and thermal stability of the sterols.
1. Sample Preparation and Extraction
-
Sample Homogenization: Weigh a representative portion of the homogenized food sample (e.g., 100-500 mg of oil, 1-5 g of solid food).
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 100 µg/mL solution in ethanol) to the sample.
-
Saponification (Hydrolysis): To release esterified sterols, add 5 mL of 2 M ethanolic potassium hydroxide (KOH).[6][13] Heat the mixture in a sealed tube at 80°C for 1 hour with occasional vortexing.[6] For certain matrices like cereals, an initial acid hydrolysis step may be necessary to free glycosidically bound sterols.[7][8]
-
Extraction: After cooling, add 5 mL of deionized water and 5 mL of n-hexane. Vortex vigorously for 2 minutes and centrifuge to separate the layers.[5][6] Collect the upper hexane layer. Repeat the extraction two more times. Combine the hexane extracts.
-
Washing: Wash the combined hexane extracts with deionized water to remove residual KOH.
-
Drying: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
2. Derivatization
-
To the dried extract, add 50 µL of pyridine and 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[13][14]
-
Seal the vial and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers.
3. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[11][14]
-
Injection Volume: 1-2 µL.[11]
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C for 2 minutes, ramp to 300°C at 10°C/min, and hold for 15 minutes.[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5973 or equivalent quadrupole mass spectrometer.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[11]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Campesterol-TMS: m/z 472 (Molecular Ion), 382, 129.
-
This compound-TMS: m/z 479 (Molecular Ion), 389.
-
Protocol 2: LC-MS/MS Analysis of Campesterol
LC-MS/MS offers high sensitivity and specificity and often does not require derivatization, simplifying sample preparation and reducing analysis time.[4][5][6]
1. Sample Preparation and Extraction
-
Follow the same Sample Preparation and Extraction steps as in the GC-MS protocol (Section 1), including homogenization, internal standard spiking, saponification, and extraction.
-
After evaporating the hexane extract to dryness, reconstitute the residue in 1 mL of the mobile phase (e.g., acetonitrile/methanol).[5]
2. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 5 µm).[5]
-
Mobile Phase: Isocratic elution with acetonitrile/methanol (99:1, v/v).[4][5]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 3-10 µL.[5]
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Applied Biosystems API 4000).[5]
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Campesterol: Precursor ion [M+H-H₂O]⁺ at m/z 383.2 → Product ion at m/z 161.[5]
-
This compound: Precursor ion [M+H-H₂O]⁺ at m/z 390.2 → Product ion at m/z 167.
-
Data Presentation
The following tables summarize typical quantitative data for campesterol analysis in various food matrices.
Table 1: Campesterol Content in Selected Food Matrices
| Food Matrix | Campesterol Concentration | Analytical Method | Reference |
| Canola Oil | 1.84 ± 0.01 mg/g | LC-MS/MS | [5][6] |
| Corn Oil | 0.47 mg/g | LC-MS/MS | [6] |
| Soybean Oil | 61 mg/100g | Not Specified | [7] |
| Walnuts | 6 mg/100g | Not Specified | [7] |
| Rye | 20.0 mg/100g (as % of total sterols) | Not Specified | [7] |
| Rice Bran Oil | 6.58 g/kg (Crude) | Not Specified |
Table 2: Method Performance Characteristics for Campesterol Quantification
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| GC-MS/MS | - | 2 mg/kg | Various Foods | |
| LC-MS/MS | 2-25 ng/mL | 10-100 ng/mL | Edible Oils | [4] |
| LC-MS/MS | 1 ng/mL | 10 ng/mL | Herbal Powder | |
| FC-MS/MS | 0.005 µg/mL | 0.05 µg/mL | Canola Oil Distillate | |
| SFC-UV | 42 ng/mL | 117 ng/mL | Edible Oils |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of campesterol in a food matrix using this compound as an internal standard.
Mechanism of Action: Cholesterol Lowering
Campesterol contributes to lowering serum cholesterol primarily by inhibiting its absorption in the intestine. This mechanism is based on the structural similarity between campesterol and cholesterol.
References
- 1. New insights into the molecular actions of plant sterols and stanols in cholesterol metabolism. | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Proposed mechanisms of cholesterol‐lowering action of plant sterols [ouci.dntb.gov.ua]
- 5. Campesterol | Cyberlipid [cyberlipid.gerli.com]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of ABCG4 transporter expression by sterols and LXR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytosterols Differentially Influence ABC transporter Expression, Cholesterol Efflux and Inflammatory Cytokine Secretion in Macrophage Foam Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. campesterol, 474-62-4 [thegoodscentscompany.com]
- 12. Regulation of ATP-binding cassette sterol transporters ABCG5 and ABCG8 by the liver X receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the hepatic clearances of campesterol, sitosterol, and cholesterol in healthy subjects suggests that efflux transporters controlling intestinal sterol absorption also regulate biliary secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Campesterol in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Introduction
Campesterol is a prominent phytosterol found in various plant-based foods. Its structural similarity to cholesterol allows it to compete for intestinal absorption, thereby playing a role in the regulation of plasma cholesterol levels. Accurate quantification of campesterol in human plasma is crucial for researchers in nutrition, cardiovascular disease, and drug development to understand its absorption, metabolism, and physiological effects. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of campesterol in human plasma, employing (24Rac)-Campesterol-d7 as a stable isotope-labeled internal standard to ensure high accuracy and precision.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of this LC-MS/MS method for the quantification of campesterol in human plasma. The data is compiled from validated protocols and demonstrates the method's suitability for bioanalytical studies.[1][2][3][4]
Table 1: Calibration Curve and Limits
| Parameter | Value |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low (LQC) | 5 | < 10% | < 12% | 90 - 110% |
| Medium (MQC) | 100 | < 8% | < 10% | 92 - 108% |
| High (HQC) | 1500 | < 7% | < 9% | 95 - 105% |
Table 3: Recovery and Matrix Effect
| Parameter | Value |
| Extraction Recovery | 85 - 110% |
| Matrix Effect | Minimal, compensated by internal standard |
Experimental Protocols
This section provides a detailed methodology for the quantification of campesterol in human plasma using this compound as an internal standard.
Materials and Reagents
-
Campesterol certified standard (Sigma-Aldrich or equivalent)
-
This compound (MedChemExpress, Veeprho, or equivalent)
-
LC-MS grade methanol, acetonitrile, isopropanol, and n-hexane
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
-
Deionized water
Preparation of Standards and Solutions
-
Campesterol Stock Solution (1 mg/mL): Accurately weigh and dissolve campesterol in methanol.
-
Campesterol Working Standards (1 ng/µL to 2000 ng/µL): Prepare a series of working standards by serial dilution of the stock solution with methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
IS Working Solution (50 ng/mL): Dilute the IS stock solution in methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: Pipette 100 µL of human plasma, calibration standards, or quality control samples into 1.5 mL microcentrifuge tubes.
-
Internal Standard Addition: Add 20 µL of the IS working solution (50 ng/mL) to all tubes except for the blank matrix samples.
-
Protein Precipitation and Extraction: Add 500 µL of n-hexane to each tube.
-
Vortexing: Vortex the tubes vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (n-hexane) to a new set of clean microcentrifuge tubes.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (95:5 Methanol:Water with 0.1% Formic Acid).
-
Final Transfer: Transfer the reconstituted sample to an LC vial for analysis.
LC-MS/MS Instrumentation and Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 95% B (0-1 min), 95-100% B (1-5 min), 100% B (5-8 min), 100-95% B (8-8.1 min), 95% B (8.1-10 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 5: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode |
| Gas Temperature | 325°C |
| Vaporizer Temperature | 350°C |
| Nebulizer Gas | Nitrogen at 35 psi |
| Capillary Voltage | 3500 V |
| Corona Current | 4 µA |
Table 6: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Campesterol | 383.4 | 161.1 | 150 | 25 |
| This compound | 390.4 | 161.1 | 150 | 25 |
*Note: The product ion and collision energy for this compound should be empirically optimized. It is anticipated that a major fragment will be conserved from the non-deuterated portion of the molecule.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for Campesterol Quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of campesterol in human plasma. The use of a deuterated internal standard, this compound, ensures accurate and precise results by correcting for variability in sample preparation and instrument response. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in studies involving phytosterol analysis.
References
- 1. Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Quantification of Campesterol in Biological Samples
Topic: Step-by-step guide for spiking (24Rac)-Campesterol-d7 into biological samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Campesterol is a phytosterol, a type of sterol found in plants. Its analysis in biological matrices such as plasma and serum is crucial for various research areas, including nutrition, lipid metabolism, and cardiovascular disease. Accurate quantification of campesterol necessitates the use of an internal standard to correct for sample loss during preparation and analytical variability. This compound is a deuterated analog of campesterol and serves as an excellent internal standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the endogenous analyte.[1] This document provides a detailed protocol for the preparation of biological samples for campesterol analysis, with a specific focus on the critical step of spiking with this compound.
Experimental Protocols
The following protocol outlines a comprehensive procedure for the analysis of campesterol in human plasma, incorporating sample preparation, internal standard spiking, lipid extraction, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Human plasma (or other biological sample)
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Dichloromethane (LC-MS grade)
-
Potassium hydroxide (KOH)
-
Hexane (LC-MS grade)
-
Water (LC-MS grade)
-
Phosphate-buffered saline (PBS)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Preparation of Internal Standard Spiking Solution
A stock solution of this compound should be prepared in a suitable organic solvent, such as methanol or ethanol. A working solution is then prepared by diluting the stock solution to a concentration appropriate for the expected range of campesterol in the biological samples.
| Parameter | Value |
| Stock Solution Concentration | 1 mg/mL |
| Working Solution Concentration | 10 µg/mL |
| Solvent | Methanol |
Sample Preparation and Spiking Workflow
The following workflow details the steps from sample collection to final analysis.
References
Application Notes and Protocols for the GC-MS Analysis of Campesterol and (24Rac)-Campesterol-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Campesterol is a prominent phytosterol found in various plant-based foods, including nuts, seeds, and vegetable oils. Its structural similarity to cholesterol allows it to competitively inhibit cholesterol absorption in the intestine, thereby playing a role in managing cholesterol levels. Furthermore, campesterol serves as a precursor to the biosynthesis of brassinosteroids, a class of plant hormones.[1] Accurate and precise quantification of campesterol in various matrices is crucial for research in nutrition, clinical diagnostics, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of sterols, offering high sensitivity and selectivity. However, due to the low volatility of campesterol, derivatization is a necessary step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This document provides detailed application notes and protocols for two common derivatization methods: silylation and acetylation, for the quantitative analysis of campesterol using (24Rac)-Campesterol-d7 as an internal standard.
Derivatization Methods: A Comparative Overview
The two most common derivatization techniques for the GC-MS analysis of sterols are silylation and acetylation.
-
Silylation: This is the most widely used method for sterol analysis. It involves the replacement of the active hydrogen in the hydroxyl group of campesterol with a trimethylsilyl (TMS) group. Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and trimethylsilylimidazole (TSIM), are commonly used. The resulting TMS ethers are significantly more volatile and thermally stable than the underivatized sterols.[2]
-
Acetylation: This method involves the reaction of the hydroxyl group of campesterol with an acetylating agent, typically acetic anhydride in the presence of a catalyst like pyridine, to form an acetyl ester. Acetylated derivatives are also more volatile than the parent sterols. Acetylation can be preferred in some cases due to the higher stability of the derivatives against hydrolysis compared to TMS ethers.[3]
Quantitative Data Summary
The following tables summarize the quantitative performance data for the GC-MS analysis of campesterol using silylation and acetylation derivatization. Please note that the data is compiled from various studies and direct comparison should be made with caution as experimental conditions may vary.
Table 1: Quantitative Performance Data for Silylation-GC-MS Analysis of Campesterol
| Parameter | Reported Value(s) | Reference(s) |
| Limit of Detection (LOD) | 0.20 mg/kg (in human plasma) | [4] |
| Limit of Quantification (LOQ) | 0.1 µg/mL (in milk and yoghurt) | [4] |
| Linearity (Correlation Coefficient) | r² ≥ 0.995 | [5] |
| Recovery | 88% - 117% (in serum and plasma) | [6] |
| Precision (RSD) | Within-day: 1% - 9%; Between-day: 1% - 16% | [6] |
Table 2: Quantitative Performance Data for Acetylation-GC-MS Analysis of Campesterol
| Parameter | Reported Value(s) | Reference(s) |
| Limit of Detection (LOD) | Data not readily available in a comparable format | |
| Limit of Quantification (LOQ) | Data not readily available in a comparable format | |
| Linearity (Correlation Coefficient) | Data not readily available in a comparable format | |
| Recovery | 99.8% (in saw palmetto) | [5] |
| Precision (RSD) | Repeatability: 3.93% - 17.3% | [5] |
Experimental Protocols
Protocol 1: Silylation of Campesterol for GC-MS Analysis
This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.
1. Sample Preparation (General Procedure)
-
Hydrolysis (for esterified campesterol): To a known amount of sample, add a solution of ethanolic potassium hydroxide. Heat the mixture to hydrolyze any campesterol esters.
-
Extraction: After cooling, extract the unsaponifiable fraction containing free campesterol and the internal standard, this compound, with an organic solvent such as n-hexane or toluene.
-
Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.
2. Silylation Procedure
-
To the dried extract, add a silylating reagent. A common choice is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a 9:1 mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and trimethylsilylimidazole (TSIM).[2]
-
Add a solvent such as pyridine to aid in the dissolution of the sterols. A typical ratio is 1:1 silylating reagent to pyridine.
-
Seal the reaction vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
3. GC-MS Parameters (Example)
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of campesterol-TMS and this compound-TMS.
Protocol 2: Acetylation of Campesterol for GC-MS Analysis
1. Sample Preparation
-
Follow the same sample preparation procedure (hydrolysis and extraction) as described in Protocol 1.
2. Acetylation Procedure
-
To the dried extract, add a mixture of acetic anhydride and pyridine (e.g., 1:1 v/v).
-
Seal the reaction vial and heat at 60-70°C for 1 hour.
-
After cooling, evaporate the excess reagents under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent like hexane or ethyl acetate for GC-MS analysis.
3. GC-MS Parameters (Example)
-
The GC-MS parameters can be similar to those used for the silylated derivatives, with potential adjustments to the oven temperature program to ensure optimal separation of the acetylated compounds.
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of campesterol.
Campesterol Biosynthesis Pathway
Caption: Key steps in the biosynthesis of campesterol.
Campesterol's Role in Cholesterol Homeostasis via LXR Signaling
Caption: Campesterol's role in regulating cholesterol efflux.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Nuclear Receptors, Cholesterol Homeostasis and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
Analysis of (24Rac)-Campesterol-d7 by LC-MS/MS: An Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of (24Rac)-Campesterol-d7, a deuterated internal standard for campesterol, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and professionals in the field of drug development and life sciences who are engaged in the analysis of phytosterols.
Introduction
Campesterol is a phytosterol commonly found in plants and is structurally similar to cholesterol. Its analysis in various biological matrices is crucial for nutritional studies, clinical research, and understanding lipid metabolism. Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification by LC-MS/MS as they compensate for variations during sample preparation and analysis[1][2]. This application note outlines a robust and sensitive method for the analysis of this compound.
Experimental Protocol
This protocol is a composite of established methods for sterol analysis and can be adapted based on the specific matrix and instrumentation.
Sample Preparation
A clean and efficient extraction is critical for accurate sterol analysis. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques.[3][4]
Liquid-Liquid Extraction (LLE) Protocol:
-
To 100 µL of plasma or serum sample, add an appropriate amount of this compound solution in ethanol as the internal standard.
-
Add 1 mL of a methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample (pre-mixed with internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of a water/methanol mixture to remove polar interferences.
-
Elute the sterols with 1 mL of methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Liquid Chromatography (LC) Parameters
Reverse-phase chromatography is typically employed for the separation of sterols.
| Parameter | Recommended Condition |
| Column | C18 or C8 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5mM ammonium acetate[4] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | Start at 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Parameters
Atmospheric Pressure Chemical Ionization (APCI) is often preferred for sterol analysis due to its efficiency in ionizing non-polar compounds.[3][5][6]
| Parameter | Recommended Condition |
| Ionization Mode | Positive APCI |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 390.4 ([M+H-H₂O]⁺) |
| Product Ion (Q3) | To be determined empirically, but a common transition for campesterol is m/z 257.2. A second transition can be used for confirmation. |
| Collision Energy | To be optimized for the specific instrument, typically in the range of 15-30 eV. |
| Dwell Time | 100 ms |
Note on MRM Transitions: The precursor ion for this compound is calculated based on its molecular weight of approximately 407.7 g/mol [7]. The dehydrated ion [M+H-H₂O]⁺ is the most common precursor for sterols in APCI.[5] The product ions should be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.
Data Presentation
The quantitative data for the analysis of this compound should be summarized in a clear and structured table for easy comparison and interpretation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Campesterol | 383.4 | User Determined | User Optimized | User Determined |
| This compound | 390.4 | User Determined | User Optimized | User Determined |
Note: The retention times for campesterol and its deuterated internal standard should be very similar.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow of the analytical process.
Caption: Experimental workflow for the LC-MS/MS analysis of campesterol.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous determination of β-sitosterol, campesterol, and stigmasterol in rat plasma by using LC-APCI-MS/MS: Application in a pharmacokinetic study of a titrated extract of the unsaponifiable fraction of Zea mays L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. harvest.usask.ca [harvest.usask.ca]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. This compound | C28H48O | CID 71314484 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: (24Rac)-Campesterol-d7 in Plant Sterol Absorption and Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(24Rac)-Campesterol-d7 is a deuterium-labeled form of campesterol, a common plant sterol (phytosterol). Its primary application in research is as a tracer and internal standard for the accurate quantification of campesterol and other sterols in biological matrices.[1] The use of stable isotope-labeled compounds like Campesterol-d7 is crucial for overcoming analytical challenges such as analyte loss during sample preparation, making it an invaluable tool in studies of plant sterol absorption, metabolism, and the development of cholesterol-lowering therapies.[1] This document provides detailed application notes and protocols for utilizing this compound in such studies.
Plant sterols are structurally similar to cholesterol and are known to reduce cholesterol absorption in the intestine.[2][3] Understanding the differential absorption and metabolism of various phytosterols is key to developing effective functional foods and pharmaceuticals for managing hypercholesterolemia. Campesterol, for instance, is absorbed more readily than other plant sterols like sitosterol.[4] Isotope dilution mass spectrometry (IDMS) using deuterated standards is the gold standard for quantifying these sterols with high precision and accuracy.
Key Applications
-
Internal Standard for Quantitative Analysis: this compound is an ideal internal standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods.[1] Added to a sample at the beginning of the workflow, it co-purifies with the endogenous campesterol and allows for accurate correction of any losses during extraction, derivatization, and analysis.
-
Tracer for In Vivo Absorption and Metabolism Studies: By administering this compound to subjects, researchers can trace its absorption, distribution, and excretion, providing precise data on the pharmacokinetics of dietary campesterol.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the absorption and clearance of plant sterols, where deuterated sterols were employed.
Table 1: Comparative Absorption of Dietary Sterols in Humans
| Sterol | Average Absorption in Healthy Volunteers (%) | Average Absorption in Patients with Phytosterolemia (%) |
| Cholesterol | 43 ± 3 | 53 ± 4 |
| Campesterol | 16 ± 3 | 24 ± 4 |
| Sitosterol | 5 ± 1 | 16 ± 1 |
Data adapted from a study using deuterium-labeled sterols to measure intestinal absorption.[4]
Table 2: Biliary Secretion and Hepatic Clearance of Sterols in Healthy Subjects
| Sterol | Average Plasma Concentration (mg/dL) | Average Biliary Secretion Rate (mg/h) | Average Hepatic Clearance (dL/h) |
| Cholesterol | 167.5 ± 50 | 47.7 ± 17.5 | 0.31 ± 0.18 |
| Campesterol | 0.50 ± 0.22 | 0.76 ± 0.54 | 2.11 ± 2.51 |
| Sitosterol | 0.30 ± 0.10 | 1.23 ± 0.87 | 4.97 ± 4.70 |
Data from a study investigating the hepatic clearance of sterols, highlighting the differential handling of cholesterol and plant sterols.[5]
Signaling Pathway: Intestinal Sterol Absorption and Efflux
The absorption of plant sterols is a regulated process primarily controlled by the opposing actions of the Niemann-Pick C1-Like 1 (NPC1L1) transporter, which facilitates sterol uptake into enterocytes, and the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8, which form a heterodimer to efflux sterols back into the intestinal lumen.[6][7] This mechanism is crucial for limiting the systemic exposure to plant sterols.
Experimental Protocols
Protocol 1: Quantification of Campesterol in Human Plasma using ID-GC-MS
This protocol describes the quantification of total campesterol (free and esterified) in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
This compound solution (e.g., 1 mg/mL in ethanol)
-
Human plasma collected in EDTA tubes
-
Ethanol, absolute
-
Potassium hydroxide (KOH) solution (e.g., 1 M in ethanol)
-
Hexane, HPLC grade
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
2. Sample Preparation:
-
Spiking with Internal Standard: To a 200 µL aliquot of human plasma in a glass tube, add a known amount of this compound (e.g., 10 µg).
-
Saponification (Alkaline Hydrolysis): Add 2 mL of 1 M ethanolic KOH to each tube. Vortex thoroughly and incubate at 60°C for 1 hour to hydrolyze the steryl esters to free sterols.
-
Extraction: After cooling to room temperature, add 2 mL of deionized water and 3 mL of hexane. Vortex vigorously for 2 minutes and then centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Collection of Unsaponifiable Fraction: Carefully transfer the upper hexane layer containing the sterols to a clean glass tube. Repeat the hexane extraction twice more and pool the hexane fractions.
-
Drying: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.
3. Derivatization:
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.
4. GC-MS Analysis:
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Injector Temperature: 280°C
-
Oven Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Campesterol-TMS ether: m/z corresponding to the molecular ion and characteristic fragments.
-
Campesterol-d7-TMS ether: m/z corresponding to the molecular ion and characteristic fragments (shifted by +7 amu).
-
-
5. Quantification:
-
Calculate the ratio of the peak area of the endogenous campesterol-TMS ether to the peak area of the Campesterol-d7-TMS ether internal standard.
-
Determine the concentration of campesterol in the plasma sample by comparing this ratio to a standard curve prepared with known amounts of campesterol and a fixed amount of the internal standard.
Protocol 2: In Vivo Study of Plant Sterol Absorption
This protocol provides a general framework for an in vivo study to measure the absorption of dietary campesterol using this compound.
1. Study Design:
-
Recruit healthy volunteers or a specific patient population.
-
After an overnight fast, subjects consume a standardized meal containing a known amount of this compound and a non-absorbable marker (e.g., sitostanol-d4).
-
Collect blood samples at baseline and at specified time points post-meal (e.g., 4, 8, 24, 48, and 72 hours).
-
Collect all feces for a defined period (e.g., 72 hours) to measure the excretion of the labeled sterols.
2. Sample Analysis:
-
Analyze plasma samples for the concentration of this compound at each time point using the ID-GC-MS protocol described above to determine its appearance and clearance from circulation.
-
Homogenize fecal samples and analyze aliquots for the content of this compound and the non-absorbable marker.
3. Calculation of Absorption:
-
The absorption of campesterol can be calculated based on the fecal excretion method:
-
Absorption (%) = [1 - (Total this compound excreted / Total non-absorbable marker excreted) / (Total this compound ingested / Total non-absorbable marker ingested)] x 100
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of campesterol in a biological sample using this compound as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of cholesterol metabolism by dietary plant sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Dietary Supplementation with Plant Sterols on Total and LDL-Cholesterol in Plasma Is Affected by Adherence to Mediterranean Diet: Insights from the DESCO Randomized Clinical Study [mdpi.com]
- 4. Sterol absorption and sterol balance in phytosterolemia evaluated by deuterium-labeled sterols: effect of sitostanol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the hepatic clearances of campesterol, sitosterol, and cholesterol in healthy subjects suggests that efflux transporters controlling intestinal sterol absorption also regulate biliary secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sterolins ABCG5 and ABCG8: regulators of whole body dietary sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Critical Role of the Sterol Efflux Transporters ABCG5/G8 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Phytosterol Profiling with Deuterated Standards
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phytosterols, plant-derived sterols structurally similar to cholesterol, are of significant interest in the pharmaceutical and nutraceutical industries due to their well-documented health benefits, including cholesterol-lowering and anti-inflammatory properties. Accurate quantification of phytosterols in various matrices is crucial for quality control, formulation development, and mechanistic studies. This document provides a detailed standard operating procedure (SOP) for the comprehensive profiling of phytosterols using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), with a focus on the use of deuterated internal standards for precise and accurate quantification.
Experimental Protocols
This section details the methodologies for sample preparation and instrumental analysis for phytosterol profiling.
Sample Preparation
A critical step in phytosterol analysis is the efficient extraction and liberation of all forms of phytosterols (free, esterified, and glycosylated) from the sample matrix.[1][2]
1.1.1. Materials and Reagents
-
Deuterated Internal Standards (e.g., β-Sitosterol-d7, Campesterol-d6, Stigmasterol-d5)
-
Phytosterol Standards (e.g., β-Sitosterol, Campesterol, Stigmasterol, Brassicasterol)
-
Solvents: Hexane, Ethanol, Methanol, Chloroform (all HPLC or GC grade)
-
Saponification Reagent: Potassium Hydroxide (KOH)
-
Derivatization Reagent (for GC-MS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Solid Phase Extraction (SPE) cartridges (Silica-based)
1.1.2. Extraction and Saponification
-
Sample Homogenization : Homogenize solid samples to a fine powder. For liquid samples, use a representative aliquot.
-
Internal Standard Spiking : Accurately spike a known amount of the deuterated internal standard mixture into the sample before extraction. This accounts for analyte losses during sample preparation.
-
Lipid Extraction :
-
For solid samples (e.g., plant tissue, food products) : Use a Soxhlet extractor with petroleum ether or a mixture of chloroform and methanol (2:1, v/v) for 4-6 hours to extract the total lipid fraction.[3] Maceration is a simpler, though potentially less efficient, alternative for heat-sensitive compounds.[4]
-
For liquid samples (e.g., oils, serum) : Dissolve the sample in a suitable solvent like hexane.
-
-
Saponification :
-
To the extracted lipid fraction, add a 2 M solution of KOH in ethanol.
-
Incubate the mixture in a water bath at 60-80°C for 60-90 minutes with occasional vortexing.[5] This process hydrolyzes esterified and glycosylated phytosterols to their free form.
-
-
Extraction of Unsaponifiables :
-
After saponification, allow the mixture to cool to room temperature.
-
Add an equal volume of deionized water.
-
Perform a liquid-liquid extraction by adding hexane (or another non-polar solvent) and vortexing vigorously.
-
Allow the phases to separate and collect the upper hexane layer containing the unsaponifiable matter (which includes the free phytosterols).
-
Repeat the extraction two more times to ensure complete recovery.
-
Pool the hexane extracts and wash with deionized water until the washings are neutral.
-
-
Drying and Reconstitution :
-
Dry the pooled hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume of hexane or a suitable solvent for the subsequent analytical step.
-
Derivatization for GC-MS Analysis
To enhance the volatility and thermal stability of phytosterols for GC-MS analysis, a derivatization step is necessary.[6]
-
To the dried phytosterol extract, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60-70°C for 60 minutes.[1]
-
After cooling, the sample is ready for GC-MS injection.
Instrumental Analysis
1.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile compounds like derivatized phytosterols.[3]
-
Gas Chromatograph : Equipped with a capillary column (e.g., TG-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[7]
-
Injection : 1-2 µL of the derivatized sample is injected in split or splitless mode.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program :
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 300°C at a rate of 10°C/min.
-
Final hold: 300°C for 10 minutes.
-
-
Mass Spectrometer :
-
Ionization Mode : Electron Impact (EI) at 70 eV.[1]
-
Scan Mode : Full scan mode (e.g., m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.[6]
-
Quantification : Based on the ratio of the peak area of the native phytosterol to its corresponding deuterated internal standard.
-
1.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers the advantage of analyzing underivatized phytosterols, simplifying sample preparation.[8]
-
Liquid Chromatograph : Equipped with a C18 or C30 reversed-phase column.
-
Mobile Phase : A gradient of acetonitrile and methanol is commonly used.
-
Injection Volume : 5-10 µL.
-
Mass Spectrometer :
-
Ionization Mode : Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI often provides a better response for phytosterols.[8]
-
Scan Mode : Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Quantification : Based on the ratio of the peak area of the native phytosterol to its corresponding deuterated internal standard.
-
Data Presentation
Quantitative data from phytosterol profiling studies are summarized below. These tables provide a reference for expected analytical performance.
Table 1: Recovery Rates of Phytosterols Using Deuterated Standards
| Phytosterol | Matrix | Analytical Method | Average Recovery (%) | Reference |
| β-Sitosterol | Peanut Oil | GC-MS | 91.4 - 106.0 | |
| Campesterol | Peanut Oil | GC-MS | 91.4 - 106.0 | |
| Stigmasterol | Peanut Oil | GC-MS | 91.4 - 106.0 | |
| Various | Foodstuffs | GC-MS | 81 - 105.1 | |
| Minor Phytosterols | Aloe Vera Gel | LC-MS/MS | 95 - 105 | [3] |
| Four Phytosterols | Milk | DLLME-GC-MS | 82 - 91 | [3] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Phytosterol Analysis
| Phytosterol | Analytical Method | LOD | LOQ | Reference |
| Various | GC-MS | < 0.24 mg/kg | - | |
| Individual Phytosterols | GC-MS (SIM) | - | 5 - 50 ng/mL | [3] |
| Minor Phytosterols | LC-MS/MS | - | 2.3 - 4.1 ng/mL | [3] |
| Brassicasterol, etc. | SFC-QTOF-MS | 1 - 15 ng/mL | 5 - 40 ng/mL | [3] |
| Campesterol, β-Sitosterol | FC-MS/MS | 0.005 µg/mL | 0.05 µg/mL | |
| Brassicasterol, Stigmasterol | FC-MS/MS | 0.01 µg/mL | 0.05 µg/mL |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for phytosterol analysis using GC-MS and LC-MS.
Phytosterol Signaling Pathway: Cholesterol Regulation
Caption: Phytosterols reduce cholesterol absorption via multiple mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Phytosterols activating nuclear receptors are involving in steroid hormone-dependent cancers: Myth or fact? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Sitosterolemia: Twenty Years of Discovery of the Function of ABCG5 ABCG8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytosterols: Physiological Functions and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ABCG5 ABCG8 sterol transporter and phytosterols: implications for cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to address matrix effects in phytosterol analysis with (24Rac)-Campesterol-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during phytosterol analysis using (24Rac)-Campesterol-d7 as an internal standard.
Troubleshooting Guides
Issue 1: Low or Inconsistent Analyte Recovery
Q: My recovery for phytosterols is consistently low and varies between samples. I'm using this compound as an internal standard. What could be the cause?
A: Low and inconsistent recovery is a common problem often linked to matrix effects and suboptimal sample preparation. Here are the steps to troubleshoot this issue:
-
Internal Standard Spiking: Ensure that this compound is added at the very beginning of the sample preparation process.[1] This allows it to experience the same extraction inefficiencies and matrix effects as the endogenous phytosterols, enabling accurate correction.
-
Saponification Efficiency: Phytosterols in many matrices exist as free sterols, fatty acid esters, and glycosides.[2][3] Incomplete saponification (alkaline hydrolysis) will result in incomplete extraction of total phytosterols.
-
Extraction Solvent and pH: The choice of extraction solvent after saponification is critical.
-
Optimization: Use non-polar solvents like n-hexane or petroleum ether for efficient extraction of the unsaponifiable fraction containing the sterols.[1] Ensure the pH of the solution is appropriate to maintain the sterols in their non-ionized form.
-
-
Matrix Complexity: Highly complex matrices can physically trap analytes, preventing efficient extraction.
-
Optimization: Consider additional cleanup steps like Solid Phase Extraction (SPE) to remove interfering compounds before instrumental analysis.[4]
-
Issue 2: Signal Suppression or Enhancement in LC-MS Analysis
Q: I'm observing significant ion suppression for my target phytosterols in my LC-MS/MS analysis, even with the use of this compound. How can I mitigate this?
A: Ion suppression is a major matrix effect in LC-MS where co-eluting compounds from the sample matrix interfere with the ionization of the target analytes, leading to a decreased signal.[5][6]
-
Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate the analytes from the interfering matrix components.[6]
-
Ionization Source: The choice of ionization source can significantly impact the extent of matrix effects.
-
Optimization: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for sterol analysis as it is generally less susceptible to ion suppression for nonpolar compounds compared to Electrospray Ionization (ESI).[7][9][10] Phytosterols ionize efficiently using APCI, typically forming [M+H-H₂O]⁺ ions.[11][12]
-
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effect. However, this may compromise the limits of detection for your analytes.
-
Injection Volume: Reducing the injection volume can also limit the amount of matrix introduced into the MS system.[13]
Issue 3: Poor Peak Shape and Resolution in GC-MS Analysis
Q: My GC-MS chromatograms show broad or tailing peaks for phytosterols, and I'm having trouble separating campesterol from other sterols. What should I check?
A: Good chromatography is essential for accurate quantification. Poor peak shape in GC-MS is often related to the derivatization step or the GC conditions.
-
Derivatization Efficiency: Phytosterols are not volatile and require derivatization (e.g., silylation) to be analyzed by GC.[2][3][13]
-
GC Column Choice: The column stationary phase is critical for separating structurally similar sterols.
-
Optimization: A mid-polarity column, such as one with a 5% phenyl/95% dimethylpolysiloxane phase, is commonly used and provides good separation for many phytosterols.[3]
-
-
Oven Temperature Program: An unoptimized temperature program can lead to co-elution.
-
Optimization: Start with a lower initial oven temperature and use a slow ramp rate (e.g., 5-10°C/min) to improve the separation of closely eluting peaks.[13]
-
-
Injector Maintenance: An active or contaminated injector liner can cause peak tailing and analyte degradation. Regularly replace the liner and septum.
FAQs (Frequently Asked Questions)
Q1: Why is an internal standard like this compound necessary for phytosterol analysis?
A1: An internal standard is crucial to correct for the unavoidable loss of analyte during sample preparation and to compensate for matrix effects that cause variations in instrument response (like ion suppression in LC-MS).[2] this compound is a deuterium-labeled version of campesterol.[14] Because it is structurally and chemically almost identical to the analyte (campesterol), it behaves similarly during extraction, derivatization, and chromatographic analysis. However, its slightly higher mass allows it to be distinguished by the mass spectrometer. By adding a known amount of the internal standard to every sample, standard, and blank at the beginning of the workflow, the ratio of the analyte signal to the internal standard signal can be used for accurate quantification, effectively normalizing for variations.[15][16]
Q2: What are "matrix effects" and how do they impact quantitative analysis?
A2: The "matrix" refers to all components in a sample other than the analyte of interest.[5] Matrix effects occur when these components interfere with the measurement of the analyte.[5] In LC-MS, this often manifests as ion suppression or enhancement, where co-eluting matrix components reduce or increase the ionization efficiency of the analyte, leading to inaccurate (usually lower) results.[5][6] In GC-MS, matrix effects can occur in the injector port or on the column, leading to poor peak shape or analyte degradation.[17]
Q3: Can I use this compound to correct for other phytosterols like β-sitosterol and stigmasterol?
A3: Yes, while it is the ideal internal standard for campesterol, this compound can also be used to correct for other structurally similar phytosterols like β-sitosterol and stigmasterol. This is a common practice when isotopically labeled standards for every single analyte are not available or are prohibitively expensive.[18] The assumption is that these sterols will behave similarly enough during sample processing and analysis. However, for the highest accuracy, especially in regulated environments, using a specific labeled internal standard for each analyte is recommended.
Q4: What is the difference between using GC-MS and LC-MS/MS for phytosterol analysis?
A4: Both are powerful techniques for phytosterol analysis, but they have different strengths.
-
GC-MS: Considered a gold standard, it offers excellent chromatographic resolution for sterol isomers.[4] However, it requires a time-consuming derivatization step to make the sterols volatile.[10]
-
LC-MS/MS: This method often does not require derivatization, simplifying sample preparation.[10][12] It offers high sensitivity and selectivity, especially when using tandem mass spectrometry (MS/MS).[10] However, it can be more susceptible to ion suppression from matrix effects, and chromatographic separation of isomers can be challenging.[7][9]
Quantitative Data Summary
The use of a proper internal standard is critical for achieving accurate and precise quantification by correcting for variations in sample preparation and matrix-induced signal suppression.
| Parameter | Without Internal Standard | With this compound (or similar) | Reference |
| Analyte Recovery | Highly variable (e.g., 50-110%) depending on matrix | Corrected to be near 100% (e.g., 92-115%) | [15] |
| Precision (%RSD) | Can be >15-20% in complex matrices | Typically ≤10% | [15] |
| Accuracy | Prone to underestimation due to ion suppression | Significantly improved, often within ±10% of the true value | [1] |
Experimental Protocols
Protocol 1: General Workflow for Phytosterol Analysis in Food Matrix
This protocol outlines the key steps for determining total phytosterol content (free + esterified) in a food sample (e.g., enriched margarine) using GC-MS.
-
Sample Homogenization: Accurately weigh a representative amount of the homogenized food sample (e.g., 1 g) into a flask.[1]
-
Internal Standard Spiking: Add a known amount of this compound solution directly to the sample.[1]
-
Saponification: Add an alcoholic potassium hydroxide (KOH) solution (e.g., 50 mL of 7.5% KOH in methanol).[1] Reflux the mixture for 60 minutes to hydrolyze fatty acid esters.[1][3]
-
Extraction: After cooling, transfer the solution to a separatory funnel. Extract the unsaponifiable fraction (containing sterols) three times with a non-polar solvent like n-hexane or a hexane/petroleum ether mixture.[1]
-
Washing & Drying: Combine the organic extracts and wash with water to remove residual KOH. Dry the extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization (for GC-MS): Re-dissolve the dried residue in a small volume of pyridine. Add a silylating agent (e.g., BSTFA + 1% TMCS) and heat at 70°C for 30-60 minutes to convert the sterols to their volatile trimethylsilyl (TMS) ethers.[2][3]
-
Instrumental Analysis: Inject an aliquot of the derivatized sample into the GC-MS system for analysis.
Visualizations
Caption: Workflow for phytosterol analysis from sample to result.
Caption: How an internal standard corrects for signal suppression.
References
- 1. Determination of cholesterol and four phytosterols in foods without derivatization by gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. Sterol analysis in cancer cells using atmospheric pressure ionization techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Fast Chromatography-Tandem Mass Spectrometric Quantitative Approach for the Determination of Plant-Extracted Phytosterols and Tocopherols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. harvest.usask.ca [harvest.usask.ca]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Validation of an isotope dilution gas chromatography-mass spectrometry method for analysis of 7-oxygenated campesterol and sitosterol in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 17. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Overcoming isotopic overlap between (24Rac)-Campesterol-d7 and endogenous sterols
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the challenges of isotopic overlap between (24Rac)-Campesterol-d7 and endogenous sterols during mass spectrometry-based analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What is isotopic overlap, and why is it a concern when using this compound as an internal standard?
A1: Isotopic overlap occurs when the isotopic distribution of an endogenous analyte contributes to the signal of the stable isotope-labeled internal standard (SIL-IS). This compound has a mass that is 7 Daltons (Da) higher than unlabeled campesterol. However, endogenous sterols, such as the highly abundant cholesterol, have naturally occurring heavy isotopes (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O). The cumulative mass of these heavy isotopes in a cholesterol molecule can result in an ion with a mass-to-charge ratio (m/z) that is identical or very close to that of this compound, leading to interference and inaccurate quantification.
Q2: Which endogenous sterols are most likely to cause isotopic overlap with this compound?
A2: The most significant source of interference is cholesterol due to its high endogenous concentration compared to other sterols. Although structurally different, other phytosterols like β-sitosterol and stigmasterol, if present in the sample, can also contribute to the background signal at the m/z of campesterol-d7, though their impact is generally less than that of cholesterol.
Q3: What are the primary challenges associated with using deuterated internal standards like this compound?
A3: Besides isotopic overlap, challenges with deuterated standards include:
-
Chromatographic Shift: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1] This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[1]
-
Deuterium Exchange: In certain chemical environments (e.g., in solution or within the mass spectrometer), deuterium atoms can exchange with protons, leading to a loss of the isotopic label and a compromised internal standard.[2]
-
Isotopic and Chemical Impurities: The deuterated standard itself may contain a small percentage of the unlabeled (D0) form or other chemical impurities that can interfere with the analysis.[1]
Q4: Are there alternatives to using this compound?
A4: Yes, ¹³C-labeled internal standards are often considered the "gold standard" as they are less prone to deuterium exchange and typically co-elute more closely with the analyte. However, deuterated standards are more commonly used due to their lower cost.[2] If significant issues with this compound persist, switching to a ¹³C-labeled campesterol might be a viable, albeit more expensive, solution.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your analysis.
Issue 1: Inaccurate or Inconsistent Quantification of Campesterol
Symptoms:
-
High variability in replicate measurements.
-
Overestimation of the endogenous campesterol concentration.
-
Poor linearity in the calibration curve.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Isotopic Overlap from Endogenous Sterols | 1. Assess the Contribution: Analyze a high-concentration cholesterol standard and check for any signal at the m/z of Campesterol-d7. 2. Correction Factor: If a significant contribution is observed, a correction factor can be calculated and applied to the results. 3. Chromatographic Separation: Optimize the chromatography to separate campesterol from cholesterol and other interfering sterols. |
| Analyte and Internal Standard Do Not Co-elute | 1. Verify Co-elution: Overlay the chromatograms of campesterol and Campesterol-d7 to confirm they elute at the same time. 2. Adjust Chromatography: If they are separated, consider modifying the mobile phase composition, gradient, or switching to a different column chemistry (e.g., PFP instead of C18) to achieve co-elution.[1] |
| Deuterium Instability (H/D Exchange) | 1. Assess Stability: Incubate the deuterated standard in a blank sample matrix under your experimental conditions and monitor for any increase in the unlabeled analyte's signal.[1] 2. Modify Conditions: If exchange is observed, consider altering the pH or temperature of your sample preparation steps. |
| Impure Internal Standard | 1. Check Certificate of Analysis: Verify the isotopic and chemical purity of your this compound standard. 2. Acquire Full Scan: Analyze the standard by itself to check for the presence of the unlabeled (D0) form or other impurities. |
Issue 2: Poor Chromatographic Resolution and Peak Shape
Symptoms:
-
Broad, tailing, or fronting peaks.
-
Co-elution of campesterol and cholesterol.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | 1. Column Choice: For sterol analysis, consider using a C18 column with high carbon load or a Pentafluorophenyl (PFP) column for better selectivity. 2. Mobile Phase: Optimize the mobile phase composition (e.g., methanol/water or acetonitrile/water) and gradient to improve separation. 3. Temperature: Adjusting the column temperature can alter selectivity and improve peak shape. |
| Improper Sample Preparation | 1. Incomplete Derivatization (for GC-MS): Ensure the derivatization reaction (e.g., silylation) goes to completion to improve volatility and peak shape. 2. Sample Overload: Injecting too much sample can lead to broad and distorted peaks. Try diluting your sample or reducing the injection volume. |
Experimental Protocols
Below are detailed methodologies for sample preparation and analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: GC-MS Analysis of Campesterol
This method is a well-established technique for sterol analysis and often requires derivatization.
1. Sample Preparation:
- Internal Standard Spiking: To 100 µL of plasma, add a known amount of this compound.
- Saponification (Hydrolysis): Add 1 mL of 1 M ethanolic potassium hydroxide and incubate at 60°C for 1 hour to hydrolyze sterol esters.
- Extraction: After cooling, add water and extract the non-saponifiable lipids (containing the sterols) with hexane. Repeat the extraction three times.
- Drying: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
- Derivatization: To the dried extract, add 50 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.
2. GC-MS Conditions (Example):
- GC Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- Temperature Program:
- Initial temperature: 180°C, hold for 1 min.
- Ramp 1: 20°C/min to 270°C.
- Ramp 2: 5°C/min to 300°C, hold for 10 min.
- MS Detection:
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor (as TMS ethers):
- Campesterol: m/z 472 (M+), 382, 129.
- Campesterol-d7: m/z 479 (M+), 389.
- Cholesterol: m/z 458 (M+), 368, 329.
Protocol 2: LC-MS/MS Analysis of Campesterol
This method offers high sensitivity and selectivity and may not require derivatization.
1. Sample Preparation:
- Internal Standard Spiking: Add a known amount of this compound to 100 µL of plasma.
- Protein Precipitation & Extraction: Add 400 µL of a mixture of isopropanol and acetonitrile (1:1, v/v). Vortex and centrifuge to precipitate proteins.
- Drying and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions (Example):
- LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Gradient: A suitable gradient to separate campesterol from cholesterol.
- MS/MS Detection:
- Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (example):
- Campesterol: Precursor ion [M+H-H₂O]⁺ m/z 383.3 → Product ion (optimize on your instrument).
- This compound: Precursor ion [M+H-H₂O]⁺ m/z 390.3 → Product ion (optimize on your instrument).
- Cholesterol: Precursor ion [M+H-H₂O]⁺ m/z 369.3 → Product ion (optimize on your instrument).
Visualizations
The following diagrams illustrate the key concepts and workflows discussed.
References
Technical Support Center: Optimizing Chromatographic Separation of Campesterol and its Deuterated Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of campesterol from its deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated campesterol standard eluting at a slightly different retention time than the native campesterol?
This phenomenon is known as the chromatographic isotope effect. It is an expected behavior resulting from subtle differences in the physicochemical properties between the deuterated and non-deuterated molecules. The substitution of hydrogen with deuterium can slightly alter the polarity and lipophilicity of a compound. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts because they can be slightly less retentive on the non-polar stationary phase.[1][2] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a smaller molecular volume and altered van der Waals interactions, affecting the molecule's interaction with the stationary phase.[2]
Q2: How much of a retention time shift between campesterol and its deuterated standard is considered normal?
A small, consistent retention time shift is normal. In reversed-phase liquid chromatography (RPLC), the deuterated standard typically elutes slightly earlier.[2][3] The magnitude of this shift is influenced by the number and position of the deuterium atoms.[2] A shift of a few seconds in a run of several minutes is not uncommon.[4][5] However, a significant or inconsistent shift may indicate other issues with the chromatographic system or method.[1]
Q3: Can the retention time shift between the analyte and the deuterated internal standard affect my quantitative results?
Yes, a significant chromatographic shift can lead to inaccurate quantification. If the deuterated internal standard does not co-elute closely with the analyte, it may experience different matrix effects, leading to variability in ionization efficiency in mass spectrometry.[6] This can compromise the accuracy and precision of the analytical method. Therefore, it is crucial to ensure that the integration windows in your chromatography data system are wide enough to encompass the potential retention time shifts of both the analyte and the internal standard.[1]
Q4: My retention times for both campesterol and its deuterated standard are drifting during a sequence of injections. What could be the cause?
Retention time drift, a gradual and consistent shift in one direction, is a common issue in HPLC.[1] The most frequent causes are related to changes in the mobile phase composition over time, inadequate column equilibration, or fluctuations in column temperature.[1][2] Column degradation or a build-up of contaminants can also lead to a gradual decrease in retention times.[1]
Q5: What are the best starting points for developing a separation method for campesterol?
For HPLC analysis of phytosterols like campesterol, reversed-phase chromatography is commonly used.[7] A C18 column is a frequent choice, often with a mobile phase consisting of acetonitrile and/or methanol mixed with water.[7][8] For GC analysis, derivatization to form trimethylsilyl (TMS) ethers is a critical step to increase volatility and improve peak shape.[9]
Troubleshooting Guides
Issue 1: Co-elution or Poor Resolution of Campesterol and its Deuterated Standard
Symptoms:
-
A single, broadened peak is observed instead of two distinct peaks.
-
Inaccurate quantification due to overlapping peaks.
Troubleshooting Workflow:
Caption: A step-by-step flowchart for diagnosing and resolving co-elution issues.
Issue 2: Drifting or Inconsistent Retention Times
Symptoms:
-
Retention times for both analyte and standard gradually increase or decrease over an analytical run.
-
Poor reproducibility of retention times between injections.
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing and resolving retention time instability.
Experimental Protocols
Representative HPLC Method for Campesterol Separation
This protocol provides a starting point for the separation of campesterol and its deuterated standard. Optimization will likely be required for your specific instrument and sample matrix.
-
Sample Preparation:
-
If working with complex matrices like oils or tissues, perform a saponification step to release free sterols, followed by liquid-liquid or solid-phase extraction.
-
Reconstitute the dried extract in the initial mobile phase.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10 v/v)
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes. A shallow gradient is often necessary to resolve closely eluting compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Mass Spectrometry (MS) or UV at a low wavelength (e.g., 205 nm).
-
Quantitative Data
The following tables summarize typical chromatographic parameters and the expected impact of method modifications on the separation of campesterol and its deuterated standard (d-campesterol).
Table 1: Typical Chromatographic Parameters
| Parameter | Campesterol | d-Campesterol | Expected Difference (ΔRT) |
| Retention Time (min) | 15.25 | 15.20 | 0.05 min (3 seconds) |
| Peak Width (min) | 0.20 | 0.20 | - |
| Resolution (Rs) | - | - | > 1.0 (for adequate separation) |
Note: These are representative values. Actual retention times will vary depending on the specific method and system.
Table 2: Effect of Method Modifications on Resolution
| Parameter Change | Expected Effect on Retention Time | Expected Effect on Resolution | Rationale |
| Decrease Gradient Slope | Increase | Improve | Allows more time for differential interaction with the stationary phase. |
| Decrease Column Temperature | Increase | Potentially Improve | Enhances hydrophobic interactions, which can increase selectivity. |
| Switch from Methanol to Acetonitrile | Variable | Potentially Alter Selectivity | Different organic modifiers can change the selectivity of the separation. |
| Decrease Flow Rate | Increase | Potentially Improve | Provides more time for equilibrium between the mobile and stationary phases. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aocs.org [aocs.org]
Technical Support Center: Accurate Campesterol Quantification with (24R,S)-Campesterol-d7
Welcome to the technical support center for the accurate quantification of campesterol using (24R,S)-Campesterol-d7 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why should I use (24R,S)-Campesterol-d7 as an internal standard for campesterol quantification?
A1: Using a stable isotope-labeled internal standard like (24R,S)-Campesterol-d7 is considered the gold standard for quantitative mass spectrometry.[1] Because it is nearly chemically and physically identical to campesterol, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects.[2] This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.[1]
Q2: What are the common challenges in quantifying campesterol and other phytosterols?
A2: The primary challenges include:
-
Structural Similarity: Phytosterols like campesterol, β-sitosterol, and stigmasterol are structurally very similar, making their chromatographic separation difficult.[3]
-
Ionization Efficiency: Sterols can have poor ionization efficiency in mass spectrometry, especially with electrospray ionization (ESI). Atmospheric pressure chemical ionization (APCI) is often more effective.[4]
-
Matrix Effects: Biological samples are complex, and co-eluting matrix components can suppress or enhance the ionization of campesterol, leading to inaccurate results.[5]
-
Derivatization for GC-MS: Gas chromatography-mass spectrometry (GC-MS) typically requires a derivatization step to increase the volatility of the sterols, which can add variability to the workflow.[4]
Q3: Can the deuterium label on (24R,S)-Campesterol-d7 be lost during analysis?
A3: Deuterium labels can sometimes be lost through a process called isotopic or back-exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix.[6] This is more likely to occur if the labels are in chemically active positions. To minimize this risk, it is advisable to use labeling positions that are not prone to exchange and to control the pH of the sample and mobile phase.[7]
Q4: I am observing a slight difference in retention time between campesterol and (24R,S)-Campesterol-d7. Is this normal?
A4: Yes, a slight shift in retention time, known as the "isotope effect," can occur.[7] Deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[6] While perfect co-elution is ideal, a small, consistent separation may be acceptable as long as it does not lead to differential matrix effects.[7]
Troubleshooting Guides
Issue 1: High Variability in Quantitative Results
-
Potential Cause: Inconsistent sample preparation, including extraction and derivatization (for GC-MS).
-
Troubleshooting Steps:
-
Ensure the internal standard, (24R,S)-Campesterol-d7, is added to all samples, calibrators, and quality controls at the very beginning of the sample preparation process.[1]
-
Thoroughly vortex and mix samples after each reagent addition.
-
Optimize extraction solvent volumes and pH to ensure consistent recovery for both campesterol and the internal standard.
-
For GC-MS, ensure the derivatization reaction goes to completion by optimizing reagent concentrations, temperature, and incubation time.
-
-
-
Potential Cause: Differential matrix effects.
-
Troubleshooting Steps:
-
Improve sample clean-up to remove interfering matrix components. This can be achieved through solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Adjust the chromatographic method to separate campesterol from the regions of significant ion suppression or enhancement. A post-column infusion experiment can help identify these regions.[5]
-
If possible, dilute the sample to reduce the concentration of matrix components.[6]
-
-
Issue 2: Poor Peak Shape or Low Signal Intensity
-
Potential Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
For LC-MS:
-
For GC-MS:
-
Ensure complete derivatization as underivatized sterols can exhibit poor peak shape.[4]
-
Check the injection port temperature and liner for activity or contamination.
-
-
-
-
Potential Cause: Inefficient ionization.
-
Troubleshooting Steps:
-
For LC-MS, atmospheric pressure chemical ionization (APCI) in positive ion mode is often more effective for sterols than electrospray ionization (ESI).[4]
-
Optimize the ion source parameters, such as capillary voltage, source temperature, and gas flows, for both campesterol and (24R,S)-Campesterol-d7.
-
-
Issue 3: Inaccurate Quantification at Low Concentrations
-
Potential Cause: Presence of unlabeled campesterol in the (24R,S)-Campesterol-d7 internal standard.
-
Troubleshooting Steps:
-
Analyze a high-concentration solution of the (24R,S)-Campesterol-d7 standard alone and monitor the mass transition for unlabeled campesterol.
-
The response for the unlabeled analyte should be minimal. If significant, a purer internal standard may be required, or the contribution can be mathematically corrected for.
-
-
-
Potential Cause: Isotopic contribution from campesterol to the internal standard signal.
-
Troubleshooting Steps:
-
Analyze a high-concentration solution of unlabeled campesterol and monitor the mass transition of (24R,S)-Campesterol-d7.
-
A significant signal indicates "cross-talk." This is less of an issue with a d7-labeled standard due to the larger mass difference.
-
-
Quantitative Data Summary
The following tables summarize typical performance data for campesterol quantification using mass spectrometry.
Table 1: Performance of GC-based Methods for Campesterol Quantification
| Method | Matrix | Accuracy (Recovery %) | Precision (RSD %) | LOQ |
| GC-FID[9] | Saw Palmetto | 98.5 - 105% | 1.52 - 7.27% | 1.00 mg/100 g |
| GC-FID[10] | Saw Palmetto | 99.8% (fortified sample) | Repeatability: 3.93 - 17.3%, Reproducibility: 7.97 - 22.6% | Not specified |
| GC-MS[11] | Human Serum | 92 - 115% | ≤10% | 23 pg/mL (for 7α-hydroxy-campesterol) |
Table 2: Performance of LC-MS/MS-based Methods for Campesterol Quantification
| Method | Matrix | Accuracy (Recovery %) | Precision (RSD %) | LOQ |
| LC-MS/MS[12] | Plant Extract | Not specified | Low | 10 ng/mL |
| LC-MS/MS[13] | Not specified | ±20% (at LLOQ) | ±20% (at LLOQ) | 0.05 µg/mL |
| LC-MS/MS[14] | Edible Oils | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of Campesterol
This protocol is a general guideline and should be optimized for your specific instrument and sample matrix.
-
Internal Standard Spiking:
-
Prepare a working solution of (24R,S)-Campesterol-d7 in a suitable solvent (e.g., ethanol).
-
To each sample, calibrator, and quality control, add a precise volume of the internal standard working solution at the beginning of the sample preparation.
-
-
Sample Preparation (Saponification and Extraction):
-
For samples containing esterified campesterol, perform alkaline hydrolysis (saponification). Add ethanolic potassium hydroxide solution and incubate at an elevated temperature (e.g., 60-80°C).[15]
-
Neutralize the sample with an acid (e.g., acetic acid).
-
Perform a liquid-liquid extraction with a non-polar solvent like hexane or methyl tert-butyl ether.[14][15]
-
Vortex thoroughly and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., methanol/acetonitrile).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.
-
Gradient: Develop a gradient to separate campesterol from other sterols.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Campesterol: m/z 383.4 -> 147.0[16]
-
(24R,S)-Campesterol-d7: Monitor the corresponding transition for the deuterated standard (e.g., m/z 390.4 -> 154.0, this will depend on the exact labeling pattern and may need to be optimized).
-
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for the campesterol and (24R,S)-Campesterol-d7 MRM transitions.
-
Calculate the peak area ratio (Campesterol Area / (24R,S)-Campesterol-d7 Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of campesterol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Detailed Methodology for GC-MS Quantification of Campesterol
This protocol requires derivatization and should be optimized for your specific instrument and sample matrix.
-
Internal Standard Spiking and Sample Preparation:
-
Follow steps 1 and 2 from the LC-MS/MS protocol (spiking, saponification, and extraction).
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or hexamethyldisilazane (HMDS) in a suitable solvent like pyridine or toluene.[10]
-
Incubate the mixture at an elevated temperature (e.g., 60-70°C) to form the trimethylsilyl (TMS) ethers of the sterols.
-
-
GC-MS Analysis:
-
Gas Chromatography:
-
Column: A low-polarity capillary column such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).
-
Injection: Splitless injection.
-
Carrier Gas: Helium.
-
Temperature Program: Start at a lower temperature (e.g., 150-190°C), hold for a few minutes, then ramp up to a final temperature of around 300-320°C.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Type: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Campesterol-TMS ether: Monitor the molecular ion and/or characteristic fragment ions.
-
(24R,S)-Campesterol-d7-TMS ether: Monitor the corresponding ions for the deuterated standard.
-
-
-
-
Data Analysis:
-
Follow the same principles as in the LC-MS/MS data analysis, using the peak areas of the selected ions for campesterol-TMS and its deuterated internal standard.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues with deuterated standards.
Caption: General experimental workflow for campesterol quantification.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. A Validated, Fast Method for Quantification of Sterols and Gut Microbiome Derived 5α/β-Stanols in Human Feces by Isotope Dilution LC-High-Resolution MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Determination of campesterol, stigmasterol, and beta-sitosterol in saw palmetto raw materials and dietary supplements by gas chromatography: single-laboratory validation. | Semantic Scholar [semanticscholar.org]
- 10. Determination of Campesterol, Stigmasterol, and Beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of an isotope dilution gas chromatography-mass spectrometry method for analysis of 7-oxygenated campesterol and sitosterol in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. wisdomlib.org [wisdomlib.org]
Common interferences in the GC-MS analysis of (24Rac)-Campesterol-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interferences encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (24Rac)-Campesterol-d7.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (e.g., tailing or fronting) for this compound?
A1: Poor peak shape in the GC-MS analysis of deuterated campesterol is often linked to issues with the chromatography system or the derivatization process. Common causes include:
-
Inadequate Derivatization: Sterols are not inherently volatile, making derivatization a critical step for GC analysis. Incomplete reactions can lead to broad and tailing peaks.[1]
-
Column Overload: Injecting too much sample can saturate the column, resulting in fronting peaks.[2]
-
Active Sites in the GC System: Active sites in the injector liner, column, or connections can interact with the analyte, causing peak tailing.
-
Improper Column Installation: Incorrect installation of the GC column can lead to dead volume and peak distortion.[2]
Q2: Why is derivatization necessary for the analysis of this compound, and what are the common issues associated with it?
A2: Derivatization is essential to increase the volatility and thermal stability of sterols, improving their chromatographic behavior.[1][3] The most common method is silylation, which converts the hydroxyl group to a less polar trimethylsilyl (TMS) ether.[3][4] Issues that can arise during derivatization include:
-
Incomplete Reaction: Moisture in the sample or reagents can inhibit the derivatization reaction, leading to low yields and poor peak shape. It is crucial to ensure the sample is completely dry before adding derivatizing agents.[1]
-
Reagent Instability: Derivatizing agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are sensitive to moisture and should be handled under anhydrous conditions.
-
Suboptimal Reaction Conditions: The temperature and time of the derivatization reaction need to be optimized to ensure complete conversion. A typical condition is heating at 60-70°C for up to an hour.[1]
Q3: What are matrix effects and how can they interfere with the quantification of this compound?
A3: Matrix effects occur when components of the sample matrix co-elute with the analyte of interest, interfering with its ionization in the mass spectrometer.[5][6] This can lead to either signal enhancement or suppression, resulting in inaccurate quantification.[5] In the analysis of this compound, which is often used as an internal standard, matrix effects can alter the analyte-to-internal standard ratio, leading to erroneous results. The complexity of biological samples makes them particularly susceptible to matrix effects.[5]
Q4: Can isobaric interferences affect the analysis of this compound?
A4: Isobaric interference occurs when a compound has the same nominal mass-to-charge ratio (m/z) as the analyte and co-elutes with it, making them difficult to distinguish by the mass spectrometer alone. While specific isobaric interferences for this compound are not commonly reported in general literature, the possibility exists, especially in complex biological matrices where numerous metabolites may be present.[7] High-resolution mass spectrometry or GC-MS/MS can help to differentiate between the analyte and interfering compounds.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution and Co-elution
Symptoms:
-
Overlapping peaks for this compound and other sterols.
-
Inability to obtain a clean baseline separation.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect GC Column | The choice of GC column is critical for separating structurally similar sterols.[1] For general phytosterol analysis, a column with a mid-polarity stationary phase is often recommended. |
| Suboptimal Oven Temperature Program | The temperature program directly influences separation. Start with a lower initial oven temperature and use a slow temperature ramp to improve the separation of early-eluting peaks.[1] |
| High Carrier Gas Flow Rate | An excessively high flow rate can reduce separation efficiency. Optimize the flow rate for the specific column dimensions and carrier gas being used. |
| Co-eluting Matrix Components | Complex sample matrices can contain compounds that co-elute with campesterol. Enhance sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering substances.[8] |
Issue 2: Inaccurate Quantification and Poor Reproducibility
Symptoms:
-
High variability in quantitative results across replicate injections.
-
Results that are consistently higher or lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Matrix Effects | As discussed in the FAQs, matrix effects can significantly impact accuracy.[5] The use of matrix-matched calibration standards is a common strategy to compensate for these effects.[6] |
| Incomplete Saponification | If analyzing total sterols, the saponification step to hydrolyze sterol esters must be complete. Ensure adequate reaction time and reagent concentration.[3] |
| Injection Volume Variability | For manual injections, ensure a consistent and rapid injection technique. For autosamplers, check for air bubbles in the syringe and proper syringe washing steps. |
| Internal Standard Issues | Ensure the deuterated internal standard (this compound) is added at a consistent concentration to all samples and standards. Verify the purity and stability of the standard solution. |
Experimental Protocols
Protocol 1: Silylation of Sterols for GC-MS Analysis
This protocol outlines the key steps for the derivatization of sterols prior to GC-MS analysis.
-
Sample Preparation: Evaporate a known amount of the dried lipid extract to complete dryness under a stream of nitrogen.[9]
-
Reagent Addition: Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 25-50 µL of a catalyst such as pyridine.[1][9]
-
Incubation: Tightly cap the reaction vial and heat at 60-70°C for 30-60 minutes to ensure a complete reaction.[1][9]
-
Analysis: After cooling to room temperature, inject an appropriate aliquot of the derivatized sample into the GC-MS system.[9]
Visualizations
Caption: A logical workflow for troubleshooting common issues in GC-MS analysis.
Caption: A typical experimental workflow for the silylation of sterols.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting poor peak shape and sensitivity for (24Rac)-Campesterol-d7
Technical Support Center: (24Rac)-Campesterol-d7 Analysis
Welcome to the troubleshooting center for this compound. This resource provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with poor peak shape and sensitivity during LC-MS analysis of this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing or showing significant broadening?
A: Poor peak shape for sterols is a common issue in liquid chromatography and typically points to problems with the column, mobile phase, or system setup.
-
Column-Related Issues : The most likely cause is secondary chemical interactions between the hydroxyl group of campesterol and active sites on the column, such as residual silanols on silica-based stationary phases. Other possibilities include column contamination from sample matrix components, physical degradation of the column bed (e.g., voids), or a partially blocked inlet frit.[1] Column overload, where too much sample is injected, can also lead to peak broadening.[2]
-
Mobile Phase and Solvent Effects : A mismatch between the injection solvent and the mobile phase can cause peak distortion.[3] If the injection solvent is significantly stronger than the mobile phase, it can lead to band broadening. Additionally, improper mobile phase pH or insufficient buffering can affect the peak shape of analytes with ionizable groups, although this is less critical for neutral sterols.
-
System and Hardware Issues : Excessive "dead volume" in the system, such as from long or wide-bore connecting tubing, can cause peaks to broaden.[1][4] Temperature gradients within the column can also contribute to poor peak shape.[1]
Q2: I am experiencing low sensitivity and a weak signal for this compound. What are the potential causes?
A: Low sensitivity in LC-MS analysis of sterols often relates to inefficient ionization, suboptimal mass spectrometer settings, or loss of analyte during sample preparation.
-
Ionization Source : The nonpolar nature of sterols makes them challenging to ionize. Atmospheric Pressure Chemical Ionization (APCI) is often superior to Electrospray Ionization (ESI) for sterol analysis, as it generally provides better sensitivity and forms characteristic [M+H-H₂O]⁺ ions without derivatization.[5][6][7]
-
Mass Spectrometer Parameters : Instrument settings must be optimized for the specific analyte. Using non-optimized parameters for precursor/product ions, collision energy, and source voltages can lead to a significant loss of signal.[8] In-source oxidation or fragmentation can also reduce the intensity of the desired precursor ion.[9]
-
Sample Preparation : Inefficient extraction of sterols from the sample matrix (e.g., plasma) can lead to low recovery and poor sensitivity.[10] The saponification step, used to hydrolyze steryl esters, must be effective to release all campesterol.[11][12] Ion suppression from co-eluting matrix components is another common cause of reduced signal intensity.
Q3: My quantitative results are inconsistent, even with a deuterated internal standard. Could this compound be the problem?
A: Yes, while stable isotope-labeled standards are the gold standard, they are not immune to issues that can compromise accuracy.
-
Chromatographic Separation : Deuterated standards can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts.[13] If this compound does not completely co-elute with native campesterol, it may experience different levels of ion suppression or enhancement, leading to inaccurate quantification.
-
Isotopic Instability : Although less common for robustly labeled compounds, there is a potential for deuterium loss (H/D exchange) if the labels are in exchangeable positions and exposed to harsh pH conditions during sample preparation or storage.[13] This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal.
-
Purity of the Standard : The deuterated standard may contain a small amount of the unlabeled analyte as an impurity. It is crucial to check the certificate of analysis and, if necessary, analyze the standard by itself to assess its isotopic purity.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Poor Peak Shape
If you are observing peak tailing, broadening, or fronting, follow this systematic workflow to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting poor peak shape.
Table 1: Summary of Common Peak Shape Problems and Solutions
| Symptom | Potential Cause | Recommended Action |
| Symmetric Broadening | Column Overload: Injecting too high a concentration of the analyte.[2] | Reduce injection volume or dilute the sample and re-inject. |
| Extra-Column Volume: Excessive tubing length or use of wide-bore tubing.[4] | Use tubing with a smaller internal diameter and shorten connections where possible. | |
| Low Column Temperature: Can reduce mass transfer efficiency.[4] | Increase column temperature in 5°C increments (e.g., to 35-45°C). | |
| Peak Tailing | Secondary Interactions: Analyte interacting with active silanol sites on the column.[1] | Use a highly deactivated (end-capped) column. Consider adding a small amount of a competitive base to the mobile phase if applicable. |
| Column Contamination: Buildup of matrix components at the column inlet.[1] | Flush the column with a strong solvent. Use a guard column to protect the analytical column. | |
| Blocked Frit/Void: Physical blockage or settling of the column packing bed.[1] | Reverse-flush the column (if permitted by the manufacturer). If this fails, the column may need replacement. | |
| Peak Fronting | Column Overload: A severe form of overload can sometimes cause fronting. | Reduce injection volume or dilute the sample. |
| Solvent Mismatch: Sample dissolved in a solvent much stronger than the mobile phase.[3] | Evaporate the sample and reconstitute it in the initial mobile phase. |
Guide 2: Optimizing Mass Spectrometry Sensitivity
Low signal intensity can often be improved by selecting the appropriate ionization source and fine-tuning instrument parameters.
Caption: A diagram showing the logical relationships of factors causing poor MS sensitivity.
Table 2: Comparison of Ionization Sources for Sterol Analysis
| Ionization Source | Typical Adducts/Ions | Pros for Sterols | Cons for Sterols |
| APCI (Recommended) | [M+H-H₂O]⁺ | High sensitivity for nonpolar to moderately polar compounds.[5][6] Robust and less susceptible to matrix effects than ESI. | Thermal degradation is possible if the source temperature is too high. |
| ESI | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ | Gentler ionization technique. | Low ionization efficiency for nonpolar sterols without derivatization.[7] Highly susceptible to ion suppression. |
Experimental Protocols
Protocol 1: Sample Preparation via Saponification and Liquid-Liquid Extraction (LLE)
This protocol is a general method for extracting sterols from a plasma or serum matrix.
-
Aliquoting and Spiking:
-
Aliquot 200 µL of plasma into a glass tube.
-
Add a known amount of this compound internal standard solution.
-
-
Saponification:
-
Add 1 mL of 1 M ethanolic potassium hydroxide (KOH).
-
Vortex briefly and incubate at 60°C for 1 hour to hydrolyze steryl esters.[14]
-
-
Extraction:
-
Cool the sample to room temperature.
-
Add 1 mL of water and 3 mL of n-hexane.
-
Vortex vigorously for 2 minutes and centrifuge to separate the phases.
-
-
Collection and Drying:
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction step with another 3 mL of n-hexane and combine the organic layers.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:methanol).
-
Vortex and transfer to an autosampler vial for LC-MS analysis.[15]
-
Protocol 2: Optimizing Mass Spectrometer Parameters
To ensure maximum sensitivity, MS parameters should be optimized for this compound.
-
Prepare Tuning Solution:
-
Prepare a solution of this compound (e.g., 100 ng/mL) in the mobile phase.
-
-
Direct Infusion:
-
Infuse the solution directly into the mass spectrometer using a syringe pump.
-
-
Optimize Precursor Ion:
-
Operate the MS in full scan mode to identify the most abundant precursor ion. For APCI, this is typically the dehydrated ion [M+H-H₂O]⁺.
-
-
Optimize Source Conditions:
-
While monitoring the precursor ion, systematically adjust source parameters (e.g., capillary voltage, gas temperature, gas flow, nebulizer pressure) to maximize signal intensity.[16]
-
-
Optimize MS/MS Parameters:
-
Select the optimized precursor ion for fragmentation.
-
Perform a product ion scan to identify the most intense and stable product ions.
-
For each promising product ion, perform a collision energy optimization to find the voltage that yields the highest signal intensity.[8]
-
-
Create MRM Method:
-
Use the optimized precursor ion, product ion(s), and collision energy to build the Multiple Reaction Monitoring (MRM) method for quantification.
-
References
- 1. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. mastelf.com [mastelf.com]
- 3. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 4. quora.com [quora.com]
- 5. agilent.com [agilent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 9. Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. apps.thermoscientific.com [apps.thermoscientific.com]
- 12. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. jsbms.jp [jsbms.jp]
- 15. ingenieria-analitica.com [ingenieria-analitica.com]
- 16. researchgate.net [researchgate.net]
Stability of (24Rac)-Campesterol-d7 in different solvents and storage conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of (24Rac)-Campesterol-d7 in various solvents and under different storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for several years.
Q2: How should I store solutions of this compound?
Solutions of this compound should be stored at -20°C or lower, preferably at -80°C, for long-term use.[1] It is recommended to use amber glass vials with Teflon-lined caps to prevent photodegradation and leaching of impurities from plastic containers. Aliquoting the solution into smaller, single-use vials can help to minimize the number of freeze-thaw cycles.
Q3: Which solvents are suitable for dissolving this compound?
This compound is soluble in organic solvents such as ethanol, methanol, acetonitrile, and chloroform. The choice of solvent will depend on the specific requirements of your analytical method. For long-term storage of solutions, it is crucial to use high-purity, inert solvents.
Q4: What is the primary degradation pathway for this compound?
The primary degradation pathway for campesterol and other phytosterols is oxidation.[2] This can be initiated by exposure to heat, light, or oxidizing agents. The oxidation products are often referred to as phytosterol oxidation products (POPs).
Q5: How many freeze-thaw cycles can a solution of this compound withstand?
While specific data for this compound is not available, it is a common best practice to minimize freeze-thaw cycles for deuterated standards.[1] Each cycle increases the risk of degradation and solvent evaporation, which can alter the concentration. It is recommended to aliquot stock solutions into single-use vials to maintain the integrity of the standard. For critical quantitative applications, the stability of the solution to freeze-thaw cycles should be validated.
Data Presentation: Illustrative Stability of this compound
The following tables provide an illustrative summary of the expected stability of this compound in different solvents and under various storage conditions. This data is based on the known stability of similar deuterated sterols and general principles of chemical stability. It is crucial to perform your own stability studies to validate these findings for your specific experimental conditions.
Table 1: Illustrative Long-Term Stability of this compound Solutions (1 mg/mL)
| Solvent | Storage Condition | Duration | Expected Purity (%) |
| Methanol | -20°C | 12 months | >99% |
| Acetonitrile | -20°C | 12 months | >99% |
| Ethanol | -20°C | 12 months | >99% |
| Methanol | 4°C | 3 months | ~98% |
| Acetonitrile | 4°C | 3 months | ~98% |
| Ethanol | 4°C | 3 months | ~98% |
| Methanol | Room Temperature | 1 week | ~95% |
| Acetonitrile | Room Temperature | 1 week | ~95% |
| Ethanol | Room Temperature | 1 week | ~95% |
Table 2: Illustrative Freeze-Thaw Stability of this compound in Methanol (1 mg/mL, stored at -20°C)
| Number of Freeze-Thaw Cycles | Expected Purity (%) |
| 1 | >99% |
| 3 | ~99% |
| 5 | ~98% |
| 10 | ~97% |
Troubleshooting Guides
This section addresses common issues that may be encountered during the handling and analysis of this compound.
Issue 1: Inconsistent Analytical Results
Possible Causes:
-
Degradation of the standard: Improper storage or handling can lead to the degradation of this compound.
-
Solvent evaporation: Repeated opening of the vial at room temperature can lead to an increase in the concentration of the standard.
-
Inaccurate pipetting: Errors in dilution can lead to inconsistent concentrations.
-
Instrument variability: Fluctuations in the performance of the analytical instrument (GC-MS or LC-MS).
Solutions:
-
Always store the standard at the recommended temperature and protect it from light.
-
Aliquot stock solutions to minimize handling and solvent evaporation.
-
Use calibrated pipettes and follow good laboratory practices for solution preparation.
-
Run system suitability tests and quality control samples to monitor instrument performance.
Issue 2: Poor Peak Shape in Chromatography (GC-MS or LC-MS)
Possible Causes:
-
Incomplete derivatization (GC-MS): Moisture in the sample or improper reaction conditions can lead to incomplete derivatization of the hydroxyl group.[3]
-
Column degradation: The analytical column may be contaminated or have lost its stationary phase.
-
Inappropriate mobile phase or injection solvent (LC-MS): A mismatch between the injection solvent and the mobile phase can cause peak distortion.[4]
-
Co-elution with interfering compounds: Matrix components can co-elute with the analyte, affecting peak shape.
Solutions:
-
Ensure the sample is completely dry before adding the derivatization agent and optimize the reaction time and temperature.[3]
-
Use a guard column and regularly clean or replace the analytical column.
-
Whenever possible, dissolve the sample in the initial mobile phase for LC-MS analysis.[3]
-
Optimize the chromatographic method to improve the separation from matrix components.
Issue 3: Isotopic Exchange or Loss of Deuterium
Possible Causes:
-
Exposure to acidic or basic conditions: Deuterium atoms can sometimes be exchanged with protons from the solvent, especially at non-stable positions.[5]
-
High temperatures: Elevated temperatures can increase the rate of isotopic exchange.[5]
Solutions:
-
Avoid storing deuterated standards in strongly acidic or basic solutions.[5]
-
Use aprotic solvents when possible and maintain neutral pH for aqueous solutions.[5]
-
Store solutions at low temperatures as recommended.[5]
-
The deuterium atoms in this compound are on a carbon backbone and are generally stable under normal conditions. However, it is good practice to be aware of this potential issue.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Accurately weigh the desired amount of the solid standard.
-
Dissolve the solid in a high-purity solvent (e.g., methanol, ethanol, or acetonitrile) in a volumetric flask to achieve the desired concentration (e.g., 1 mg/mL).
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Store the stock solution in an amber glass vial with a Teflon-lined cap at -20°C or -80°C.
Protocol 2: Stability Testing of this compound Solution
-
Prepare a stock solution of this compound as described in Protocol 1.
-
Prepare several aliquots of the stock solution in amber glass vials.
-
Analyze an initial aliquot (T=0) using a validated analytical method (GC-MS or LC-MS) to determine the initial purity and concentration.
-
Store the remaining aliquots under the desired storage conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature and analyze it using the same analytical method.
-
Compare the purity and concentration to the initial (T=0) results to determine the extent of degradation.
Protocol 3: Forced Degradation Study
Forced degradation studies are performed to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[6][7][8][9]
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature for a defined period.
-
Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
Analyze the stressed samples using a suitable analytical method (e.g., HPLC-MS) to identify and quantify any degradation products.
Mandatory Visualizations
Caption: Workflow for a stability testing experiment.
Caption: Troubleshooting inconsistent analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpp.com [ijrpp.com]
- 9. biopharminternational.com [biopharminternational.com]
Minimizing ion suppression in the LC-MS/MS analysis of (24Rac)-Campesterol-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of (24Rac)-Campesterol-d7.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, presented in a question-and-answer format.
Problem 1: Low signal intensity or high variability for this compound.
-
Question: My signal for this compound is weak and inconsistent across injections. What are the potential causes and how can I troubleshoot this?
-
Answer: This is a classic sign of ion suppression, where components in your sample matrix interfere with the ionization of your analyte in the MS source. The use of a deuterated internal standard like this compound is crucial to compensate for this, but minimizing the suppression is key for robust results.
Troubleshooting Steps:
-
Evaluate Your Sample Preparation: The cleaner your sample, the lower the matrix effects. Consider the following techniques.[1]
-
Liquid-Liquid Extraction (LLE): Effective at removing highly polar interferences like salts and some phospholipids.
-
Solid-Phase Extraction (SPE): Offers more selective cleanup than LLE and can effectively remove a broader range of interferences.
-
Protein Precipitation (PPT): A simple method, but often leaves behind significant matrix components, especially phospholipids, which are major contributors to ion suppression.
-
-
Optimize Chromatographic Separation: Increasing the separation between this compound and co-eluting matrix components can significantly reduce ion suppression.
-
Column Chemistry: If using a standard C18 column, consider switching to a column with a different selectivity, such as a pentafluorophenyl (PFP) stationary phase, which can provide better separation for structurally similar sterols.[2][3]
-
Mobile Phase Gradient: Adjust the gradient profile to better resolve your analyte from the matrix.
-
-
Check the Ionization Source: For sterols, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression compared to Electrospray Ionization (ESI).[1] If you are using ESI, switching to APCI could improve your signal stability.
-
Problem 2: Poor peak shape for this compound.
-
Question: The chromatographic peak for my analyte is broad, tailing, or splitting. What could be causing this?
-
Answer: Poor peak shape can be caused by a variety of factors, from the sample solvent to issues with the column or the broader LC system.
Troubleshooting Steps:
-
Injection Solvent: Injecting your sample in a solvent that is significantly stronger than your initial mobile phase can cause peak distortion. Whenever possible, dissolve your final extract in the initial mobile phase.
-
Column Overload: Injecting too much sample onto the column can lead to broad and tailing peaks. Try reducing the injection volume or diluting the sample.
-
Column Contamination or Degradation: Matrix components can accumulate on the column over time, leading to poor peak shape. Implement a column washing procedure or replace the column if necessary.
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings can contribute to peak broadening. Ensure all connections are secure and use tubing with the appropriate inner diameter.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a matrix effect where the presence of co-eluting compounds from the sample matrix reduces the ionization efficiency of the target analyte, in this case, this compound. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis. Sterols are analyzed in complex biological matrices that contain high concentrations of endogenous compounds like phospholipids and cholesterol, which are known to cause significant ion suppression.
Q2: How can I determine if ion suppression is affecting my analysis?
A2: A common method is the post-column infusion experiment. A solution of this compound is continuously infused into the MS source while a blank matrix sample (that has been through your entire sample preparation procedure) is injected onto the LC column. A dip in the otherwise stable signal of your analyte as the matrix components elute from the column indicates the presence of ion suppression.
Q3: Is a deuterated internal standard like this compound sufficient to overcome ion suppression?
A3: A stable isotope-labeled internal standard is the best tool to compensate for matrix effects, as it will be affected by ion suppression to a similar extent as the unlabeled analyte. This allows for accurate quantification based on the ratio of the analyte to the internal standard. However, severe ion suppression can still reduce the signal of both the analyte and the internal standard to a point where sensitivity and reproducibility are compromised. Therefore, it is always best to minimize ion suppression as much as possible.
Q4: What are the typical MRM transitions for campesterol?
A4: For the analysis of campesterol using APCI in positive ion mode, the precursor ion is typically the water loss ion, [M+H-H₂O]⁺. A common MRM transition is m/z 383.4 -> 368.4. However, it is essential to optimize the collision energy and confirm the most abundant and specific product ions on your specific instrument.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on sterol analysis, providing insights into the effectiveness of different analytical approaches.
Table 1: Comparison of Sample Preparation Techniques for Sterol Recovery
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction (Hexane) | Campesterol | Edible Oil | >95% | [4][5][6][7] |
| Solid-Phase Extraction | Phytosterols | Edible Oil | Not Specified | [8] |
| Dual-UADLLME | Campesterol | Edible Oil | 88.3 - 108.5% | [8] |
Dual-UADLLME: Dual-ultrasound-assisted dispersive liquid-liquid microextraction
Table 2: LLOQs for Campesterol with Different Analytical Methods
| Analytical Method | Analyte | LLOQ | Reference |
| FC-MS/MS | Campesterol | 0.05 µg/mL | [9] |
| LC-MS/MS | Campesterol | 10 to 100 ng/mL | [8] |
| SFC-UV | Campesterol | 0.12 ng/mL | [10] |
FC-MS/MS: Fast Chromatography-Tandem Mass Spectrometry; SFC-UV: Supercritical Fluid Chromatography with UV detection; LLOQ: Lower Limit of Quantification
Experimental Protocols
Protocol 1: Extraction of Campesterol from Biological Samples (e.g., Plasma/Serum)
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Preparation:
-
To 100 µL of plasma or serum, add an appropriate amount of this compound internal standard solution.
-
Add 1 mL of ethanolic potassium hydroxide solution and vortex.
-
Saponify at 60°C for 1 hour to hydrolyze esterified sterols.
-
-
Liquid-Liquid Extraction:
-
After cooling, add 1 mL of water and 2 mL of n-hexane.
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the extraction with another 2 mL of n-hexane.
-
Combine the hexane fractions and evaporate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 methanol:water).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for Campesterol Analysis
| Parameter | Recommended Condition |
| LC System | |
| Column | C18 or PFP, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Start with 80% B, ramp to 100% B over 5 min, hold for 2 min, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Source | APCI, Positive Ion Mode |
| Corona Discharge Current | 4 µA |
| Vaporizer Temperature | 350°C |
| Capillary Temperature | 300°C |
| Sheath and Aux Gas | Nitrogen |
| MRM Transition (Campesterol) | 383.4 -> 368.4 (example, optimize on your instrument) |
| MRM Transition (this compound) | 390.4 -> 375.4 (example, optimize on your instrument) |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Signal Intensity
Caption: A logical workflow for troubleshooting low and variable signal intensity.
Diagram 2: Relationship between Ion Suppression Causes and Solutions
Caption: Key causes of ion suppression and their corresponding solutions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Fast Chromatography-Tandem Mass Spectrometric Quantitative Approach for the Determination of Plant-Extracted Phytosterols and Tocopherols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Adjusting mass spectrometer settings for optimal detection of (24Rac)-Campesterol-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer settings for the detection of (24Rac)-Campesterol-d7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a deuterium-labeled version of campesterol, a common plant sterol. In mass spectrometry-based quantitative analysis, it serves as an ideal internal standard. Since it has a higher mass than its non-labeled counterpart due to the seven deuterium atoms, it can be distinguished by the mass spectrometer. Its chemical and physical properties are nearly identical to campesterol, meaning it behaves similarly during sample preparation, chromatography, and ionization, which helps to correct for variations in the analytical process and improve the accuracy and precision of quantification.
Q2: Which ionization technique is best for analyzing this compound?
A2: For sterols like campesterol, Atmospheric Pressure Chemical Ionization (APCI) is often the preferred method.[1][2] APCI generally provides better ion intensity and more consistent ion formation for sterols compared to Electrospray Ionization (ESI).[1][2] Sterols typically ionize in positive ion mode, often forming a protonated molecule that readily loses a water molecule, resulting in a prominent [M+H-H₂O]⁺ ion.[1][2]
Q3: I cannot find the exact MRM transitions for this compound. What should I do?
A3: Specific MRM transitions can be instrument-dependent. If you cannot find established transitions, you will need to determine them empirically. This involves infusing a pure solution of this compound directly into the mass spectrometer and performing a precursor ion scan to identify the parent ion, followed by a product ion scan to identify the most stable and abundant fragment ions. The experimental protocol for this process is detailed below.
Q4: My signal intensity for this compound is low. What are the possible causes?
A4: Low signal intensity can stem from several factors:
-
Suboptimal Ionization: Ensure your APCI source is properly tuned and maintained. The corona needle position and current may need optimization.
-
Incorrect MRM Transitions: If the precursor and product ion m/z values are not set correctly, the signal will be weak or absent.
-
Matrix Effects: Components in your sample matrix can suppress the ionization of your analyte. Improving your sample clean-up procedure can mitigate this.
-
Poor Fragmentation: The collision energy may not be optimal for fragmenting the precursor ion. A collision energy ramp experiment can help determine the ideal setting.
-
Mobile Phase Composition: The solvents used for liquid chromatography can affect ionization efficiency. For APCI, a mobile phase with a higher percentage of organic solvent is generally preferred.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Splitting Peaks
| Possible Cause | Troubleshooting Step |
| Inappropriate Injection Solvent | The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Column Contamination | Backflush the column with a strong solvent. If performance does not improve, replace the guard column or the analytical column. |
| Sample Degradation | Ensure samples are stored properly and analyze them as soon as possible after preparation. |
Issue 2: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phase daily. |
| Dirty Ion Source | Clean the ion source, including the corona needle and the ion transfer capillary, according to the manufacturer's instructions. |
| Leaks in the LC System | Check all fittings and connections for leaks, which can introduce contaminants. |
| Insufficient Sample Clean-up | Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. |
Issue 3: Retention Time Shifts
| Possible Cause | Troubleshooting Step |
| Changes in Mobile Phase Composition | Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase bottle cap that limits evaporation. |
| Column Aging | Over time, the stationary phase of the column can degrade, leading to changes in retention. If the shift is significant and accompanied by poor peak shape, the column may need to be replaced. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable temperature. |
| Air Bubbles in the Pump | Purge the LC pumps to remove any trapped air bubbles. |
Experimental Protocols
Protocol 1: Determination of Optimal MRM Transitions for this compound
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of methanol and acetonitrile.
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 10-20 µL/min.
-
Precursor Ion Identification:
-
Set the mass spectrometer to APCI positive ion mode.
-
Perform a full scan (Q1 scan) to identify the precursor ion. Based on the molecular weight of this compound (407.7 g/mol ), look for the protonated molecule [M+H]⁺ at m/z 408.7 and the dehydrated ion [M+H-H₂O]⁺ at m/z 390.7. The dehydrated ion is often more abundant for sterols.
-
-
Product Ion Identification:
-
Set the mass spectrometer to product ion scan mode.
-
Select the most abundant precursor ion (likely m/z 390.7) and apply a range of collision energies (e.g., 10-50 eV) to induce fragmentation.
-
Identify the most intense and stable product ions.
-
-
MRM Method Setup:
-
Create an MRM method using the determined precursor ion and the most abundant product ions. It is recommended to monitor at least two transitions for confirmation.
-
Optimize the collision energy for each transition by performing several injections while varying the collision energy and observing the signal intensity.
-
Optimize the cone voltage (or equivalent parameter) to maximize the intensity of the precursor ion.
-
Protocol 2: Sample Preparation from Plasma
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of this compound solution.
-
Saponification (to hydrolyze sterol esters):
-
Add 1 mL of 1 M ethanolic potassium hydroxide.
-
Vortex and incubate at 60°C for 1 hour.
-
Allow the sample to cool to room temperature.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of water and 2 mL of hexane.
-
Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the extraction with another 2 mL of hexane and combine the extracts.
-
-
Drying and Reconstitution:
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table provides a starting point for the mass spectrometer settings. Note that optimal values may vary between different instruments.
| Parameter | This compound | Campesterol (for reference) |
| Ionization Mode | APCI Positive | APCI Positive |
| Precursor Ion (m/z) | To be determined (likely 390.7) | 383.3 ([M+H-H₂O]⁺) |
| Product Ion 1 (m/z) | To be determined | 161.1 |
| Product Ion 2 (m/z) | To be determined | 147.1 |
| Cone Voltage (V) | ~30-50 (to be optimized) | ~30-50 |
| Collision Energy (eV) | ~20-40 (to be optimized) | ~30 |
Visualizations
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. Simultaneous determination of β-sitosterol, campesterol, and stigmasterol in rat plasma by using LC-APCI-MS/MS: Application in a pharmacokinetic study of a titrated extract of the unsaponifiable fraction of Zea mays L - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard in Quantitative Analysis: A Comparative Guide to (24Rac)-Campesterol-d7 and Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of campesterol and other phytosterols, the choice of an appropriate internal standard is a critical decision that directly influences the accuracy and reliability of analytical data. This guide provides an objective comparison between the deuterated internal standard, (24Rac)-Campesterol-d7, and commonly used non-deuterated (structural analogue) internal standards in liquid chromatography-mass spectrometry (LC-MS) applications.
In the realm of quantitative bioanalysis, the use of an internal standard (IS) is fundamental to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards employed are stable isotope-labeled (SIL) internal standards, such as this compound, and non-deuterated or structural analogue internal standards.[1]
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in bioanalytical method validation.[2] this compound is chemically identical to campesterol, with the only difference being the replacement of seven hydrogen atoms with deuterium. This subtle mass shift allows it to be distinguished by the mass spectrometer while ensuring it co-elutes with the native analyte and behaves similarly during sample extraction and ionization.[3][4] This co-elution is crucial for effectively compensating for matrix effects, a common source of analytical error.[2]
Non-deuterated internal standards, on the other hand, are molecules with a similar but not identical chemical structure to the analyte. For campesterol analysis, compounds like cholestanol or epicoprostanol have been utilized.[5][6] While more readily available and often less expensive, their different chemical nature can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte, potentially compromising data accuracy.[5]
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
The superior performance of deuterated internal standards is evident in tighter control over accuracy, precision, and matrix effects.[2] The following table summarizes representative quantitative performance data from a comparative experiment evaluating this compound against a common non-deuterated internal standard (e.g., cholestanol) for the quantification of campesterol in a complex biological matrix like human plasma.
| Performance Parameter | This compound | Non-Deuterated IS (e.g., Cholestanol) |
| Accuracy (% Bias) | ||
| Low QC (5 ng/mL) | -2.5% | -12.8% |
| Mid QC (50 ng/mL) | 1.8% | 8.5% |
| High QC (500 ng/mL) | -0.9% | 6.2% |
| Precision (% CV) | ||
| Intra-day (n=6) | < 3% | < 10% |
| Inter-day (n=18) | < 5% | < 15% |
| Matrix Effect (% CV of IS-normalized MF) | 4.2% | 18.5% |
This data is illustrative and based on typical performance differences reported in the literature.
Experimental Protocols
To objectively compare the performance of this compound with a non-deuterated internal standard, a validation experiment should be conducted. The following are detailed methodologies for key experiments.
Stock and Working Solution Preparation
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of campesterol in methanol.
-
Internal Standard Stock Solutions: Prepare separate 1 mg/mL stock solutions of this compound and the non-deuterated IS (e.g., cholestanol) in methanol.
-
Working Solutions: Prepare spiking solutions of the analyte and both internal standards at appropriate concentrations by diluting the stock solutions with methanol:water (1:1, v/v).
Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound or the non-deuterated IS).
-
Add 400 µL of methanol to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often preferred for phytosterols as it typically provides better sensitivity and forms [M+H-H₂O]⁺ ions.[7][8]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for campesterol, this compound, and the non-deuterated IS.
Evaluation of Matrix Effects
The matrix factor (MF) is calculated to assess the impact of matrix components on the ionization of the analyte.[1]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS in the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank plasma extract spiked with the analyte and IS.
-
Set C (Pre-extraction Spike): Blank plasma spiked with the analyte and IS before extraction.
-
-
Calculate the Matrix Factor (MF):
-
MF = Peak Area in Set B / Peak Area in Set A
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Calculate the Coefficient of Variation (%CV):
-
The %CV of the IS-normalized MF across at least six different lots of the biological matrix should be calculated. A lower %CV indicates better compensation for matrix effects.[1]
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical decision-making process for selecting an internal standard.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Decision pathway for internal standard selection in bioanalytical methods.
Conclusion
The choice of internal standard is a critical factor in the development of robust and reliable bioanalytical methods. The experimental evidence and established principles of isotope dilution mass spectrometry strongly support the use of deuterated internal standards like this compound for the accurate quantification of campesterol. Its near-identical physicochemical properties to the analyte ensure superior performance in compensating for matrix effects and other sources of analytical variability when compared to non-deuterated, structural analogue internal standards. For researchers, scientists, and drug development professionals striving for the highest quality data, this compound represents the gold standard for campesterol analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. resolvemass.ca [resolvemass.ca]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of (24Rac)-Campesterol-d7 in Quantitative Sterol Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sterols is paramount in various fields, from clinical diagnostics to drug development and food science. The choice of an appropriate internal standard is a critical factor that directly influences the reliability of analytical results. This guide provides an objective comparison of (24Rac)-Campesterol-d7, a deuterated internal standard, with other common alternatives used in quantitative sterol analysis. The information presented is supported by experimental data to aid researchers in selecting the most suitable internal standard for their specific application.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry, particularly in chromatographic and mass spectrometric methods, to correct for the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, derivatization, and instrument response. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated compound, is widely regarded as the gold standard for achieving the highest levels of accuracy and precision.
This compound: A Deuterated Internal Standard
This compound is a synthetic version of campesterol where seven hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This subtle mass change allows the mass spectrometer to distinguish between the analyte (campesterol) and the internal standard, while their physicochemical properties remain nearly identical. This similarity is the key to its superior performance in correcting for analytical variability.
Comparison with Alternative Internal Standards
The most common alternatives to deuterated internal standards are non-deuterated compounds that are structurally similar to the analyte. For sterol analysis, these include steranes like 5α-cholestane and other sterols like epicoprostanol.
| Feature | This compound (Deuterated) | Non-Deuterated Analogs (e.g., 5α-cholestane, Epicoprostanol) |
| Physicochemical Properties | Nearly identical to campesterol | Differ from campesterol, leading to potential variations in extraction and chromatographic behavior. |
| Extraction Recovery | Closely mimics campesterol's recovery across various matrices. | May have different extraction efficiencies, leading to inaccurate quantification. |
| Chromatographic Behavior | Co-elutes with campesterol, ensuring both experience the same matrix effects. | Different retention times can lead to exposure to varying matrix effects, compromising accuracy. |
| Matrix Effect Compensation | Excellent ability to compensate for ion suppression or enhancement. | Less effective at compensating for matrix effects due to differing chromatographic and ionization characteristics. |
| Accuracy and Precision | Generally provides higher accuracy and precision. | May lead to lower accuracy and precision, especially in complex matrices. |
| Cost | Typically higher due to the complexity of synthesis. | Generally lower and more readily available. |
Quantitative Performance Data
Table 1: Performance Data for Sterol Analysis using Deuterated Internal Standards
| Analyte | Internal Standard | Method | Matrix | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Recovery (%) |
| 7-oxygenated campesterol/sitosterol | Deuterated analogs | GC-MS | Human Serum | ≤10% | ≤10% | 92-115%[1] |
| Sterols and Stanols | Deuterated analogs | LC-MS/HRMS | Human Feces | <15% (up to 22% for 5β-campestanol) | Not Reported | Not Reported[2] |
Table 2: Performance Data for Sterol Analysis using Non-Deuterated Internal Standards
| Analyte | Internal Standard | Method | Matrix | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Recovery (%) |
| Campesterol | 5α-cholestane | GC | Serum | 1.89% | 2.06% | Not Reported[3] |
| Campesterol, Stigmasterol, β-Sitosterol | Not specified | GC-FID | Saw Palmetto | 1.52-7.27% | Not Reported | 98.5-105%[4][5] |
| Cholesterol, Brassicasterol, Ergosterol, Campesterol, Stigmasterol, β-Sitosterol | Cholestanol | GC-MS | Pre-prepared dishes | 0.99-9.00% (RSD) | Not Reported | 87.0-106% |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized experimental protocols for quantitative sterol analysis using gas chromatography-mass spectrometry (GC-MS), a common technique in this field.
Protocol 1: Quantitative Sterol Analysis using a Deuterated Internal Standard (e.g., this compound)
This protocol is a generalized procedure based on common practices for sterol analysis using a deuterated internal standard.
-
Sample Preparation:
-
To a known aliquot of the sample (e.g., 100 µL of serum), add a precise amount of this compound solution as the internal standard.
-
Perform alkaline saponification by adding ethanolic potassium hydroxide and heating to hydrolyze sterol esters.
-
Extract the non-saponifiable lipids (containing free sterols) using an organic solvent such as n-hexane or toluene.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol separation.
-
Use a temperature program to separate the different sterol-TMS ethers.
-
Detect the eluting compounds using a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to monitor specific ions for campesterol and this compound.
-
-
Quantification:
-
Calculate the ratio of the peak area of the analyte (campesterol) to the peak area of the internal standard (this compound).
-
Determine the concentration of campesterol in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of campesterol and a fixed concentration of the internal standard.
-
Protocol 2: Quantitative Sterol Analysis using a Non-Deuterated Internal Standard (e.g., 5α-cholestane)
This protocol is a generalized procedure based on methods employing non-deuterated internal standards.
-
Sample Preparation:
-
To a known amount of sample, add a precise amount of 5α-cholestane solution as the internal standard.
-
Perform saponification and extraction as described in Protocol 1.
-
-
Derivatization:
-
Derivatize the extracted sterols to their TMS ethers as described in Protocol 1.
-
-
GC-MS Analysis:
-
Perform GC-MS analysis as described in Protocol 1, monitoring the characteristic ions for the TMS derivatives of campesterol and 5α-cholestane.
-
-
Quantification:
-
Calculate the ratio of the peak area of campesterol-TMS to the peak area of 5α-cholestane.
-
Quantify the campesterol concentration using a calibration curve prepared with campesterol standards and a fixed concentration of 5α-cholestane.
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for quantitative sterol analysis and the logical relationship in choosing an internal standard.
Caption: General experimental workflow for quantitative sterol analysis using an internal standard.
Caption: Decision tree for selecting an internal standard for sterol analysis.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest degree of accuracy and precision in quantitative sterol analysis, the use of a deuterated internal standard such as this compound is strongly recommended. Its ability to closely mimic the behavior of the endogenous analyte throughout the analytical process provides superior correction for experimental variability, particularly matrix effects. While non-deuterated internal standards offer a more cost-effective alternative, they are more susceptible to inaccuracies arising from differences in physicochemical properties. The choice of internal standard should be carefully considered based on the specific requirements of the study and the complexity of the sample matrix, with thorough method validation being essential regardless of the choice.
References
- 1. Validation of an isotope dilution gas chromatography-mass spectrometry method for analysis of 7-oxygenated campesterol and sitosterol in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Reference Intervals of Serum Non-Cholesterol Sterols by Gender in Healthy Japanese Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Campesterol, Stigmasterol, and beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS and GC-MS Methods for Campesterol Quantification Using (24Rac)-Campesterol-d7
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Overview
The accurate quantification of campesterol, a key phytosterol with significant implications for cholesterol absorption and various biological processes, is crucial in diverse research and development settings. The two most prominent analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, utilizing (24Rac)-Campesterol-d7 as a stable isotope-labeled internal standard for robust quantification.
Executive Summary: LC-MS vs. GC-MS for Campesterol Analysis
Both LC-MS and GC-MS are powerful techniques for the quantification of campesterol. Historically, GC-MS has been the gold standard; however, it necessitates a chemical derivatization step, which can be laborious.[1][2] In contrast, LC-MS, particularly with Atmospheric Pressure Chemical Ionization (APCI), offers a more direct and often faster analysis without the need for derivatization.[1][3] The choice between the two methodologies often depends on the specific requirements of the study, including sample throughput, sensitivity needs, and the availability of instrumentation.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of LC-MS and GC-MS methods for campesterol quantification, based on data reported in various studies. This compound is an ideal internal standard for both methods, ensuring high accuracy and precision by correcting for variations during sample preparation and analysis.
| Performance Metric | LC-MS/MS | GC-MS | Key Considerations |
| Linearity (R²) | >0.99[4] | >0.99[5] | Both techniques demonstrate excellent linearity over a wide concentration range. |
| Limit of Detection (LOD) | 0.005 µg/mL to 1 ng/mL[4][6] | 7 pg/mL to 20 ng/mL | LC-MS/MS can achieve very low detection limits. GC-MS sensitivity is also high, particularly with selected ion monitoring (SIM). |
| Limit of Quantification (LOQ) | 0.025 ng/mL to 10 ng/mL[4][6] | 23 pg/mL to 75 ng/mL | Both methods provide sufficient sensitivity for typical biological and pharmaceutical matrices. |
| Precision (%RSD) | <15%[4] | <15%[7] | Intra- and inter-day precision are generally excellent for both techniques when using a deuterated internal standard. |
| Accuracy/Recovery | 85-115% | 88-117%[7] | Both methods demonstrate high accuracy and recovery. |
| Sample Throughput | Higher (run times as short as 1.3-4 minutes)[1][6] | Lower (longer run times and derivatization step) | LC-MS is generally faster due to the absence of a derivatization step. |
| Derivatization | Not required[1] | Required (typically silylation)[2][7] | The derivatization step in GC-MS adds to sample preparation time and can be a source of variability. |
Experimental Protocols
Detailed methodologies for both LC-MS and GC-MS are outlined below. These represent typical workflows and may require optimization based on the specific sample matrix and instrumentation.
Experimental Workflow: A Comparative Overview
Caption: Comparative workflow for LC-MS and GC-MS analysis of campesterol.
LC-MS/MS Method
-
Sample Preparation:
-
To 100 µL of sample (e.g., plasma), add a known amount of this compound internal standard solution.
-
Perform alkaline hydrolysis by adding ethanolic potassium hydroxide and incubating at an elevated temperature (e.g., 60°C) to release esterified campesterol.
-
Extract the free sterols using a non-polar solvent such as n-hexane or methyl tert-butyl ether.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18) is commonly used.[8]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and methanol is typical.[1]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 35-40°C).
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive ion Atmospheric Pressure Chemical Ionization (APCI) is generally preferred for phytosterols as it provides good sensitivity without derivatization.[3][8]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Typical Transitions:
-
Campesterol: Monitoring the transition of the precursor ion (e.g., [M+H-H₂O]⁺) to a specific product ion.
-
This compound: Monitoring the corresponding transition for the deuterated internal standard.
-
-
GC-MS Method
-
Sample Preparation:
-
Follow the same spiking, saponification, and extraction steps as for the LC-MS method.
-
Derivatization: This is a critical step for GC-MS analysis of sterols.[2][7] The dried extract is derivatized using a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to form trimethylsilyl (TMS) ethers. This increases the volatility and thermal stability of the analytes.
-
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is employed to ensure good separation of the sterols.
-
Injection: Splitless injection is common for trace analysis.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the campesterol-TMS ether and the this compound-TMS ether.
-
Logical Relationship: Method Selection
The decision to use LC-MS or GC-MS for campesterol analysis involves a trade-off between throughput and established protocols.
Caption: Decision tree for selecting between LC-MS and GC-MS for campesterol analysis.
Conclusion
Both LC-MS and GC-MS, when coupled with the use of a deuterated internal standard such as this compound, are highly reliable and accurate methods for the quantification of campesterol. LC-MS offers the significant advantage of higher throughput due to the elimination of the derivatization step, making it well-suited for large-scale studies. GC-MS, while more time-consuming, remains a robust and widely accepted technique. The choice of method should be guided by the specific analytical needs, available resources, and desired sample throughput of the research or development project.
References
- 1. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
A Guide to Inter-laboratory Comparison of Campesterol Measurements Using (24Rac)-Campesterol-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of campesterol, a key plant sterol relevant in various fields of research, including cardiovascular disease and cancer. The use of a deuterated internal standard, (24Rac)-Campesterol-d7, is a cornerstone of accurate and precise measurement. This document summarizes performance data from various studies and outlines common experimental protocols to aid in the selection and implementation of robust analytical methods.
Data Presentation: Performance of Campesterol Measurement Methods
The following table summarizes the performance characteristics of different mass spectrometry-based methods for campesterol quantification that utilize a deuterated internal standard. While a direct inter-laboratory comparison study was not identified, this collation of data from single-laboratory validations provides a useful benchmark for expected performance.
| Analytical Method | Matrix | Internal Standard | Precision (CV%) | Recovery (%) | LOD | LOQ | Reference |
| GC-MS | Human Serum | Deuterated phytosterols | ≤10% (overall) | 92-115% | 7 pg/mL (for 7α-hydroxy-campesterol) | 23 pg/mL (for 7α-hydroxy-campesterol) | [1] |
| GC-MS | Saw Palmetto | 5α-cholestane | Repeatability: 1.52-7.27%; Reproducibility: 7.97-22.6% | 98.5-105% | 0.01-0.12 mg/100g | 0.04-0.40 mg/100g | [2] |
| GC-MS | Children's Serum | - | - | 89.97-104.94% | - | - | |
| LC-MS/MS | Rat Plasma | Cholesterol-d6 | - | - | - | 250 ng/mL | [3] |
| LC-MS/MS | Edible Oils | [d6]-cholesterol | - | - | - | - | [4] |
| LC-MS/MS | Microglia Cell Membranes | - | 6-29% | - | 0.001-0.05 mg/L | - | [5] |
Note: CV% refers to the coefficient of variation, a measure of precision. LOD is the Limit of Detection, and LOQ is the Limit of Quantification. The use of different internal standards and matrices across studies should be considered when comparing results.
Experimental Protocols
The accurate measurement of campesterol using an isotopic internal standard like this compound typically involves the following key steps. The two most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
A critical step for accurate quantification is the preparation of the sample, which often involves saponification and extraction.
-
Saponification: To release esterified campesterol, samples are typically hydrolyzed using a strong base, such as ethanolic potassium hydroxide (KOH), often at an elevated temperature.[6]
-
Internal Standard Spiking: A known amount of this compound is added to the sample at the beginning of the preparation process. This deuterated internal standard mimics the chemical behavior of endogenous campesterol through extraction and derivatization, correcting for any losses during the procedure.
-
Extraction: The unsaponifiable fraction, containing the phytosterols, is then extracted from the aqueous matrix using an organic solvent like toluene or hexane.[6]
Derivatization (for GC-MS)
For analysis by GC-MS, the volatility of the phytosterols needs to be increased. This is achieved through derivatization.
-
Trimethylsilyl (TMS) Ether Formation: The extracted phytosterols are derivatized to their trimethylsilyl (TMS) ethers using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2] This step makes the analytes more suitable for gas chromatography.
Chromatographic Separation and Mass Spectrometric Detection
-
Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized sample is injected into a gas chromatograph, where the different sterols are separated based on their boiling points and interaction with the chromatographic column. The separated compounds then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. Quantification is achieved by comparing the signal of the endogenous campesterol to that of the this compound internal standard.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers an alternative that often does not require derivatization, simplifying sample preparation.[8] The extracted sample is injected into a liquid chromatograph, and the sterols are separated on a column (e.g., C18). The eluent is then introduced into a tandem mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization source for phytosterols.[4] Quantification is highly specific using Multiple Reaction Monitoring (MRM), where a specific precursor ion of campesterol is selected and fragmented, and a specific product ion is monitored.
Mandatory Visualization
The following diagram illustrates the intestinal absorption pathway of campesterol, a key process in its metabolism.
Caption: Intestinal absorption and efflux of dietary campesterol.
This guide highlights the importance of using deuterated internal standards like this compound for reliable campesterol quantification. The provided data and protocols can assist laboratories in establishing and evaluating their own analytical methods, ultimately contributing to more consistent and comparable research outcomes.
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. Determination of Campesterol, Stigmasterol, and Beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of β-sitosterol, campesterol, and stigmasterol in rat plasma by using LC-APCI-MS/MS: Application in a pharmacokinetic study of a titrated extract of the unsaponifiable fraction of Zea mays L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. harvest.usask.ca [harvest.usask.ca]
- 7. GC-MS characterization of campesterol, stigmasterol, and beta-sitosterol. [wisdomlib.org]
- 8. Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Justification for Using a Deuterated Internal Standard in Bioanalytical Methods
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analog) internal standards, supported by experimental data and detailed methodologies, to inform the selection process in liquid chromatography-mass spectrometry (LC-MS) applications.
Internal standards (IS) are indispensable in LC-MS-based quantification for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analog internal standards, which have a similar but not identical chemical structure.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus, supported by regulatory bodies like the European Medicines Agency (EMA), is that stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, generally provide superior assay performance. Their near-identical physicochemical properties to the analyte ensure they co-elute and experience the same degree of matrix effects and extraction variability, leading to more accurate and precise quantification.
Quantitative Data Summary
The following tables summarize the quantitative performance of deuterated versus non-deuterated internal standards from published studies.
Table 1: Comparison of Accuracy and Precision for the Quantification of Kahalalide F
| Performance Metric | Analogous Internal Standard | Deuterated (D8) Internal Standard |
| Accuracy (Mean Bias) | 96.8% | 100.3% |
| Precision (Standard Deviation) | 8.6% | 7.6% |
Data adapted from a study comparing a structural analog IS with a deuterated IS for the quantification of the anticancer agent kahalalide F in human plasma.
Table 2: Performance in the Analysis of Pesticides and Mycotoxins in Cannabis Matrices
| Performance Metric | Without Internal Standard | With Deuterated Internal Standard |
| Accuracy | Values differ by >60% for some QCs | Within 25% for all analytes |
| Precision (%RSD) | Over 50% for some QCs | Under 20% for all analytes |
Data from a study on pesticide and mycotoxin analysis in cannabis matrices, demonstrating the critical role of a deuterated internal standard in maintaining accuracy and precision in complex biological samples.[1]
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a series of validation experiments should be conducted. The following are detailed methodologies for key experiments.
Evaluation of Matrix Effects
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Methodology:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare the analyte at low and high concentrations in a neat solution (e.g., mobile phase).
-
Set 2 (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte at the same low and high concentrations as in Set 1.
-
Set 3 (Internal Standards in Neat Solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.[2]
-
Set 4 (Internal Standards in Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.[2]
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.[2]
-
Data Analysis:
-
Calculate Matrix Factor (MF): The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2 and Set 4) to the peak area in the absence of matrix (Set 1 and Set 3). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
Calculate IS-Normalized Matrix Factor: IS-Normalized MF = (Peak Area of Analyte in Set 2 / Peak Area of IS in Set 4) / (Peak Area of Analyte in Set 1 / Peak Area of IS in Set 3)
-
Calculate Coefficient of Variation (%CV): Calculate the %CV of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.[2] A lower %CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.[2]
-
Sample Preparation Protocols
Objective: To remove proteins from the biological sample, which can interfere with the analysis.
Methodology:
-
Aliquot Sample: In a microcentrifuge tube, aliquot a specific volume of the biological sample (e.g., 100 µL of plasma).
-
Add Internal Standard: Add a small, precise volume of the internal standard working solution to each sample.
-
Vortex: Briefly vortex the sample to ensure homogeneity.
-
Add Precipitation Solvent: Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to the sample to precipitate the proteins.
-
Vortex: Vortex the mixture thoroughly.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube.
-
(Optional) Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase to concentrate the sample.
Objective: To provide a more thorough cleanup than PPT and to concentrate the analyte.
Methodology:
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent.
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances while retaining the analyte and internal standard.
-
Elution: Elute the analyte and internal standard from the cartridge with a strong organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To separate and quantify the analyte and internal standard.
Typical Parameters:
-
Chromatographic Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
Injection Volume: Usually between 5 and 20 µL.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
Visualizing the Rationale and Workflow
To better understand the experimental process and the justification for using a deuterated internal standard, the following diagrams are provided.
Conclusion
The use of deuterated internal standards is a cornerstone of robust and reliable bioanalytical method development. While not without potential challenges, such as the chromatographic isotope effect, the benefits of a deuterated IS in providing superior accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability far outweigh the drawbacks. The preference of regulatory agencies for stable isotope-labeled internal standards, coupled with the compelling experimental data demonstrating their improved performance over analog internal standards, makes them the most reliable choice for ensuring the integrity of bioanalytical data in drug development.[3][4]
References
A Comparative Guide to (24Rac)-Campesterol-d7 for Quantitative Analysis in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of phytosterols, such as campesterol, in complex biological and food matrices is crucial for clinical research, nutritional studies, and drug development. The use of a stable isotope-labeled internal standard is considered the gold standard for mass spectrometry-based quantification, as it effectively corrects for analyte loss during sample preparation and variations in instrument response.[1] (24Rac)-Campesterol-d7 is a deuterated form of campesterol designed for this purpose, serving as an internal standard for quantitative analysis by methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
This guide provides an objective comparison of the analytical performance of this compound and other common internal standards, supported by experimental data and detailed methodologies.
Performance Comparison of Internal Standards
The selection of an internal standard is critical for method accuracy and precision. While stable isotope-labeled standards like this compound are ideal, non-endogenous analogs are also widely used, particularly in GC-FID applications.[1]
| Internal Standard Category | Example Compound(s) | Typical Method(s) | Key Advantages | Considerations |
| Stable Isotope-Labeled (Gold Standard) | This compound , d6-Cholesterol | LC-MS/MS, GC-MS | Co-elutes with the analyte, perfectly mimicking its behavior during extraction, derivatization, and ionization, leading to the highest accuracy.[1] | Higher cost compared to analogs. |
| Non-Endogenous Analogs (Structurally Similar) | Epicoprostanol, 5α-Cholestane, Betulin | GC-FID, GC-MS | Lower cost, widely available, and effective for correcting variations in injection volume and instrument response.[1][3][4] | May not perfectly match the extraction and derivatization efficiency of the target analyte. Potential for co-elution with matrix interferences.[1] |
Quantitative Performance Data:
While specific linearity and recovery data for this compound is often embedded within broader validation studies, the performance of methods using analogous standards provides a strong benchmark. High linearity (R² ≥ 0.995) and excellent recovery (typically 85-115%) are consistently reported for phytosterol analysis using appropriate internal standards.[5][6]
| Analyte | Internal Standard | Matrix | Linearity (R²) | Recovery (%) | Method |
| Campesterol, β-Sitosterol, Stigmasterol | 5α-Cholestane | Saw Palmetto Extracts | ≥ 0.995 | 98.5 - 105 | GC-FID[5] |
| Campesterol, β-Sitosterol, Stigmasterol | Not Specified | Saw Palmetto (Multi-lab study) | Not Reported | 99.8 | GC-FID[6] |
| Six Phytosterols (incl. Campesterol) | d6-Cholesterol | Edible Oils | Not specified, but validated | Not specified, but validated | LC-MS/MS[7] |
| 7-oxygenated Campesterol/Sitosterol | Deuterated Standards | Human Serum | Validated | Validated | GC-MS[8][9] |
Experimental Protocols
A robust analytical method is essential for achieving reliable results. Below is a representative protocol for the quantification of campesterol in a biological matrix (e.g., serum, plasma) using an internal standard like this compound, adaptable for both GC-MS and LC-MS analysis.
Sample Preparation and Extraction
This workflow outlines the key steps from sample receipt to analysis.
Caption: General workflow for phytosterol analysis in biological fluids.
Detailed Steps:
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample matrix (e.g., plasma, serum, oil extract). This is the most critical step for accurate quantification.[1]
-
Saponification: To release esterified sterols, hydrolyze the sample with an alcoholic potassium hydroxide (KOH) solution at an elevated temperature (e.g., 60-80°C) for 1-2 hours.[5][6]
-
Extraction: After saponification, extract the unsaponifiable fraction, which contains the free sterols, using an organic solvent like hexane or toluene.[5][6]
-
Derivatization (for GC-MS): To increase volatility for gas chromatography, the hydroxyl group of the sterols must be derivatized. This is commonly done by silylation (e.g., using N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to form trimethylsilyl (TMS) ethers.[5][10] LC-MS methods often do not require this step.[7][11]
-
Instrumental Analysis: Analyze the prepared sample using a validated GC-MS or LC-MS/MS method.
Instrumental Analysis Parameters (Example)
-
LC-MS/MS Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with methanol/water or acetonitrile/water, often with an additive like formic acid or ammonium acetate.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for sterols as it consistently forms [M+H-H₂O]⁺ ions.[7][11]
-
Detection: Selected Reaction Monitoring (SRM) for highest selectivity and sensitivity. Transitions for campesterol and Campesterol-d7 would be monitored.
-
-
GC-MS Method:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-1).
-
Carrier Gas: Helium.[12]
-
Injection: Splitless mode.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the TMS-derivatized sterols.
-
Comparative Logic for Internal Standard Selection
The choice of internal standard directly impacts data quality. A stable isotope-labeled standard like this compound is the superior choice for mass spectrometry because its physicochemical properties are nearly identical to the native analyte.
Caption: Comparison of an ideal versus an approximate internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Campesterol, Stigmasterol, and Beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 10. researchgate.net [researchgate.net]
- 11. Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample preparation of free sterols from vegetable oils by countercurrent chromatography in co-current mode - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: (24Rac)-Campesterol-d7 vs. 13C-Labeled Campesterol as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of campesterol, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly employed isotopically labeled internal standards: (24Rac)-Campesterol-d7 and 13C-labeled campesterol. The selection of an internal standard can significantly impact data quality in mass spectrometry-based assays by compensating for analyte loss during sample preparation and variations in instrument response.
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they are chemically identical to the analyte of interest but distinguishable by mass.[1] This ensures they exhibit similar behavior during extraction, derivatization, and chromatography. However, the choice between deuterium and carbon-13 labeling can introduce subtle yet significant differences in analytical performance.
Performance Comparison: A Data-Driven Overview
| Performance Metric | This compound (Deuterium Labeled) | 13C-Labeled Campesterol | Rationale & Supporting Evidence |
| Chromatographic Co-elution | Potential for slight retention time shift (elutes slightly earlier). | Virtually identical retention time to native campesterol. | The C-²H bond is slightly less polar than the C-¹H bond, which can lead to a chromatographic "isotope effect." This can be problematic if matrix effects vary across the peak elution. 13C-labeling results in a negligible difference in physicochemical properties, ensuring co-elution. |
| Accuracy & Precision | Generally high, but can be compromised by chromatographic shifts if matrix effects are significant. | Considered the "gold standard" for accuracy and precision. | Co-elution ensures that the analyte and internal standard experience the same degree of ion suppression or enhancement from the sample matrix, leading to more accurate correction. |
| Matrix Effect Compensation | Effective, but can be less reliable if chromatographic separation occurs. | Superior compensation for matrix effects. | The internal standard must co-elute with the analyte to effectively compensate for matrix-induced signal suppression or enhancement. |
| Isotopic Stability | Generally stable, but H/D exchange is a possibility under certain conditions (e.g., extreme pH). | Highly stable, with no risk of isotope exchange. | The carbon-13 isotopes are integral to the molecular backbone and are not susceptible to exchange. |
| Commercial Availability & Cost | More commonly available and generally less expensive. | Typically more expensive and may have limited commercial availability. | The synthesis of 13C-labeled compounds is often more complex and costly than deuteration. |
Experimental Protocols for Campesterol Quantification
The following is a generalized experimental protocol for the quantification of campesterol in a biological matrix (e.g., serum, plasma) using an isotopically labeled internal standard. This protocol is a composite of methodologies described in the literature for phytosterol analysis via LC-MS/MS.
1. Sample Preparation
-
Spiking with Internal Standard: To 100 µL of the sample, add a known amount of either this compound or 13C-labeled campesterol solution.
-
Saponification: To hydrolyze campesterol esters to free campesterol, add 1 mL of 1 M ethanolic potassium hydroxide (KOH) and incubate at 60°C for 1 hour. This step ensures the quantification of total campesterol.
-
Liquid-Liquid Extraction: After cooling, add 1 mL of water and 3 mL of hexane. Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Evaporation and Reconstitution: Transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile (e.g., 50:50 v/v) at a flow rate of 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. APCI is often preferred for sterols as it provides robust ionization with less susceptibility to matrix effects compared to Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Campesterol: Monitor the transition of the precursor ion (e.g., m/z 383.3, corresponding to [M+H-H₂O]⁺) to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted precursor and product ions (e.g., m/z 390.3 → product ion).
-
13C-Labeled Campesterol: Monitor the corresponding mass-shifted precursor and product ions (e.g., m/z [383.3 + number of 13C atoms] → product ion).
-
-
3. Quantification
The concentration of campesterol in the sample is determined by calculating the peak area ratio of the native campesterol to the isotopically labeled internal standard and comparing this ratio to a calibration curve constructed using known concentrations of campesterol and a fixed concentration of the internal standard.
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the theoretical basis for choosing an optimal internal standard.
Caption: General experimental workflow for campesterol quantification using an internal standard.
Caption: Logical relationship between co-elution and quantification accuracy.
Conclusion
For routine analyses where the highest level of accuracy is not paramount and cost is a significant consideration, this compound can be a suitable choice. However, for method validation, clinical studies, and applications demanding the utmost precision and accuracy, 13C-labeled campesterol is the recommended internal standard. Researchers must weigh the trade-offs between cost, availability, and the required level of analytical rigor for their specific application.
References
Assessing the impact of internal standard choice on phytosterol research outcomes
For researchers, scientists, and drug development professionals, the accurate quantification of phytosterols is paramount. The choice of an internal standard (IS) is a critical decision that directly impacts the reliability and accuracy of analytical results. This guide provides an objective comparison of commonly used internal standards for phytosterol analysis, supported by experimental data and detailed methodologies, to facilitate informed decision-making in your research.
The primary role of an internal standard is to correct for the potential loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the sample, and chromatographically resolved from other sample components. In phytosterol research, which predominantly employs Gas Chromatography (GC) coupled with either Flame Ionization Detection (FID) or Mass Spectrometry (MS), the selection of an appropriate IS is crucial for achieving accurate and reproducible results.
Performance Comparison of Common Internal Standards
The selection of an internal standard is contingent on the analytical methodology, particularly the detection method. Here, we compare the most frequently used internal standards in phytosterol analysis.
| Internal Standard | Chemical Structure | Key Characteristics | Recommended Detector | Advantages | Disadvantages |
| Deuterated Sterols (e.g., Sitosterol-d7, Lathosterol-d7) | Structurally identical to the analyte, but with deuterium atoms replacing some hydrogen atoms. | Considered the "gold standard" for mass spectrometry. Co-elutes with the analyte. | GC-MS, LC-MS | - Excellent correction for matrix effects and ionization variability.- Behaves identically to the analyte during extraction and derivatization.[1][2] | - Higher cost.- Potential for isotopic overlap if not sufficiently labeled.- Risk of deuterium loss during sample preparation. |
| Epicoprostanol (5β-cholestan-3α-ol) | A stereoisomer of coprostanol. | Structurally similar to phytosterols with a hydroxyl group available for derivatization. | GC-FID, GC-MS | - Good structural and chemical similarity to phytosterols.[3][4]- Undergoes derivatization similarly to phytosterols. | - May not be suitable for studies involving fecal sterols due to potential natural presence.[5] |
| 5α-Cholestane | A saturated sterane hydrocarbon. | Lacks a hydroxyl group and therefore does not undergo derivatization. | GC-FID, GC-MS | - Commonly used for total sterol quantification.- Commercially available and relatively inexpensive.[3][6] | - Does not correct for variability in derivatization efficiency.- Different polarity from derivatized phytosterols can lead to chromatographic issues.[4] |
| Betulin | A pentacyclic triterpenoid. | Structurally different from sterols but has a hydroxyl group for derivatization. | GC-FID | - Can be used when other sterol-based IS are not suitable.[3] | - Significant structural differences can lead to different behavior during extraction and chromatography, requiring response factor determination.[4] |
| Dihydrocholesterol (5α-cholestan-3β-ol) | The 5α-saturated derivative of cholesterol. | Structurally similar to phytosterols and undergoes derivatization. | GC-FID, GC-MS | - Good structural analog for phytosterols.[3][7] | - Should be avoided in analyses where cholesterol and its metabolites are also of interest.[4] |
Supporting Experimental Data
| Internal Standard Used | Matrix | Analytical Method | Recovery (%) | Precision (RSD %) | Reference |
| 5α-Cholestane | Nuts, Seeds, Legumes, Grain | GC-FID | 91.4 - 106.0 (for various phytosterols) | Repeatability: <3, Reproducibility: <4 | [8] |
| Deuterated Internal Standard | Bioanalytical Samples | LC-MS/MS | Mean bias closer to nominal value (100.3%) compared to analogous IS (96.8%) | Lower CV for IS-normalized matrix factor | [1][2] |
| Betulin | Edible Oils and Fats | GC-FID | 101 - 103 (for cholesterol) | - | [9] |
| Dihydrocholesterol | Mango | GC-QTOF-MS | 96.1 - 100.4 | Intraday and Interday RSDs available in the study | [10] |
| Epicoprostanol | Human Serum | GC-MS | Not explicitly stated for IS, but method validated | An international survey revealed high inter-laboratory variation regardless of the IS used, highlighting the need for method harmonization.[11] | [11] |
Experimental Protocols
Accurate phytosterol analysis relies on a well-defined experimental protocol. Below are detailed methodologies for sample preparation and GC-MS analysis.
Sample Preparation: Saponification and Extraction
This protocol is a general procedure for the hydrolysis of sterol esters and extraction of the unsaponifiable matter containing free sterols.
Materials:
-
Sample (e.g., edible oil, food homogenate)
-
Internal Standard Solution (e.g., Epicoprostanol in ethanol)
-
Ethanolic Potassium Hydroxide (KOH) solution (e.g., 2 M)
-
Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Weigh an appropriate amount of the homogenized sample (e.g., 1-5 g) into a round-bottom flask.
-
Add a known amount of the internal standard solution to the flask.
-
Add the ethanolic KOH solution (e.g., 50 mL).
-
Attach the reflux condenser and heat the mixture in a water bath at 80°C for 1 hour with constant stirring.[3]
-
Cool the flask to room temperature and transfer the contents to a separatory funnel.
-
Add distilled water (e.g., 50 mL) and hexane (e.g., 50 mL) to the separatory funnel.
-
Shake vigorously for 1-2 minutes and allow the layers to separate.
-
Collect the upper hexane layer.
-
Repeat the extraction of the aqueous layer with hexane two more times.
-
Combine the hexane extracts and wash with saturated NaCl solution.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Filter the extract and evaporate the solvent to dryness using a rotary evaporator.
-
The residue contains the unsaponifiable matter, including the phytosterols and the internal standard.
Derivatization: Silylation
Phytosterols are derivatized to increase their volatility and improve chromatographic peak shape for GC analysis.
Materials:
-
Dried unsaponifiable matter from the previous step
-
Pyridine
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Heating block or oven
Procedure:
-
Dissolve the dried unsaponifiable matter in a small volume of pyridine (e.g., 100 µL) in a sealed vial.
-
Add the silylating agent (e.g., 100 µL of BSTFA + 1% TMCS).[6]
-
Seal the vial tightly and heat at 60-70°C for 30-60 minutes.[3]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for sterol analysis (e.g., 95% dimethyl-, 5% diphenyl-polysiloxane phase)[3]
Typical GC-MS Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless or split (e.g., 1:20)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp to 300°C at 10°C/min
-
Hold at 300°C for 10 min
-
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer Mode: Selected Ion Monitoring (SIM) or full scan
Quantification: Quantification is performed by creating a calibration curve using standards of the phytosterols of interest. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Mandatory Visualizations
Caption: Experimental workflow for phytosterol analysis.
Caption: Decision tree for internal standard selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aocs.org [aocs.org]
- 4. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coprostanol - Wikipedia [en.wikipedia.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Two Stationary Phases for the Determination of Phytosterols and Tocopherols in Mango and Its By-Products by GC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First international descriptive and interventional survey for cholesterol and non-cholesterol sterol determination by gas- and liquid-chromatography–Urgent need for harmonisation of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (24Rac)-Campesterol-d7: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of (24Rac)-Campesterol-d7, a deuterated plant sterol. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste management regulations.
Hazard Assessment and Waste Classification
This compound is the deuterated form of Campesterol. While one safety data sheet for the non-deuterated form states it is not a hazardous substance under Regulation (EC) No 1272/2008, another classifies it as harmful if swallowed, in contact with skin, or if inhaled, and as a skin, eye, and respiratory irritant[1][2]. Given this conflicting information and the lack of specific data for the deuterated compound, it is prudent to handle this compound as a hazardous chemical waste.
Laboratory personnel should always treat unknown or unclassified chemical wastes as hazardous[3]. The disposal of this compound should be managed through an approved hazardous waste program, preventing its release into the sanitary sewer system or general trash[3][4].
Quantitative Data for Disposal Planning
| Waste Characteristic | Description | Recommended Handling |
| Physical Form | Solid (powder) | Store in a clearly labeled, sealed container to prevent dust formation. |
| Chemical Class | Sterol, Deuterated Compound | Segregate from incompatible materials. |
| Known Hazards (based on non-deuterated form) | Potential for skin, eye, and respiratory irritation. Harmful if swallowed, inhaled, or in contact with skin.[1] | Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses. Avoid creating dust. |
| Recommended Disposal Method | Incineration at an approved waste disposal plant.[1][4] | Do not dispose of down the drain or in regular trash. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general laboratory chemical waste guidelines.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses. If there is a risk of generating dust, a respirator may be necessary[1].
-
Waste Collection:
-
Collect solid this compound waste, including any contaminated materials like weighing paper or contaminated gloves, in a dedicated, leak-proof container[5].
-
Ensure the container is compatible with the chemical and will not react with it.
-
The original product container can be used for the waste if it is in good condition.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound"[5].
-
Include the approximate quantity of the waste.
-
Follow your institution's specific labeling requirements, which may include the date and the generating laboratory's information.
-
-
Storage:
-
Disposal Request:
-
Documentation:
-
Maintain records of the waste generated and its disposal, in accordance with your institution's policies and local regulations.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling (24Rac)-Campesterol-d7
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with (24Rac)-Campesterol-d7. The following procedures for handling, storage, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Unlined, elbow-length nitrile or neoprene gloves are recommended. Discard after use.[3][4] |
| Body | Protective clothing | A long-sleeved lab coat is required. For larger quantities or when there is a risk of splashing, consider disposable coveralls.[3][5] |
| Eyes | Eye and face protection | Tight-fitting chemical splash goggles or a full-face shield should be worn.[2][3] |
| Respiratory | Respiratory protection | In case of inadequate ventilation or when handling the powder outside of a contained system, a respirator is necessary.[2][5] |
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[2]
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill and Disposal Procedures
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, mechanically collect the spilled solid material (e.g., sweep or vacuum). Avoid generating dust.
-
Place the collected material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[2]
-
It is recommended to send the waste to an industrial combustion plant or a licensed hazardous waste disposal facility.[2]
-
Always follow local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
